molecular formula C15H14O6S B566746 GN25

GN25

Cat. No.: B566746
M. Wt: 322.3 g/mol
InChI Key: DIIRLGMLDOPLPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The tumor suppressor gene, p53, is often mutated or suppressed in human cancers. Oncogenic K-Ras has been shown to inhibit p53 function by inducing Snail to bind and eliminate p53 through exocytosis. GN25 is a 2-thio-dimethoxy naphthoquinone analog that blocks Snail binding to p53 and induces p53 expression in cancer cells in a K-Ras dependent manner. At 10 μM, this compound significantly reduces cell proliferation in K-Ras mutated A549 and HCT116 cell lines but not in wild type MKN-45 cells. In a xenograft mouse model, 10 mg/kg this compound yields antitumoral effects by notably reducing tumor size and progression.>

Properties

IUPAC Name

3-(5,8-dimethoxy-1,4-dioxonaphthalen-2-yl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6S/c1-20-9-3-4-10(21-2)14-13(9)8(16)7-11(15(14)19)22-6-5-12(17)18/h3-4,7H,5-6H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIRLGMLDOPLPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=O)C=C(C(=O)C2=C(C=C1)OC)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to GN25: A Novel Inhibitor of the p53-Snail Interaction for K-Ras-Mutated Cancers

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

Oncogenic mutations in the K-Ras gene are prevalent in some of the most aggressive and difficult-to-treat cancers, including pancreatic, lung, and colon cancers. These mutations often lead to the suppression of the tumor suppressor protein p53, a critical regulator of cell cycle arrest and apoptosis. One key mechanism of this suppression is the upregulation of the transcription factor Snail, which directly binds to p53 and promotes its nuclear export and degradation. The compound GN25 has been identified as a novel and specific small-molecule inhibitor of this crucial p53-Snail protein-protein interaction. This document provides a comprehensive technical overview of the discovery, mechanism of action, and synthesis of this compound, along with its preclinical antitumor effects.

Introduction

The tumor suppressor p53 is a cornerstone of the cellular defense system against cancer. In response to cellular stress, such as DNA damage or oncogene activation, p53 orchestrates a transcriptional program that can lead to cell cycle arrest, senescence, or apoptosis. However, in many human cancers, the p53 pathway is inactivated, often through mutations in the p53 gene itself or through the action of inhibitory proteins.

In cancers driven by mutations in the K-Ras oncogene, the transcription factor Snail is frequently overexpressed. Snail is a key driver of the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties. Recent studies have revealed a more direct role for Snail in tumorigenesis: it can bind directly to the central DNA-binding domain of p53, leading to its inactivation and expulsion from the nucleus.[1] This discovery highlighted the p53-Snail interaction as a promising therapeutic target. A specific inhibitor could potentially restore p53 function in K-Ras-mutated cancer cells, reactivating the body's natural tumor suppression mechanisms. This compound was developed to meet this therapeutic need.[1]

Discovery of this compound

This compound, a 2-thio-dimethoxy naphthoquinone analog, was identified through a targeted search for small molecules capable of disrupting the p53-Snail interaction.[1] The discovery process focused on identifying compounds that could reactivate p53 signaling in cancer cell lines known to have K-Ras mutations and high levels of Snail expression.

The primary screening assay likely involved measuring the induction of p53 and its downstream target, p21, in K-Ras-transformed mouse embryonic fibroblasts (MEFs). This compound emerged as a lead compound due to its ability to induce p53 and p21 in a K-Ras-dependent manner.[1] Further validation confirmed that this compound directly interferes with the binding of p53 to Snail, thereby stabilizing p53 and restoring its transcriptional activity.[1]

Mechanism of Action

This compound exerts its antitumor effect by specifically inhibiting the binding of Snail to p53. This action initiates a cascade of events that collectively restore the tumor-suppressive function of wild-type p53.

The core mechanism involves:

  • Inhibition of p53-Snail Binding: this compound directly blocks the interaction between the Snail protein and the p53 protein.

  • p53 Activation: By preventing Snail-mediated repression, this compound leads to the accumulation and activation of p53 within the nucleus of cancer cells.

  • Induction of p21: Activated p53 transcriptionally upregulates its target genes, most notably CDKN1A, which encodes the cyclin-dependent kinase inhibitor p21.

  • Cell Cycle Arrest and Apoptosis: The induction of p21 leads to cell cycle arrest, while prolonged p53 activation can trigger apoptosis (programmed cell death), thereby inhibiting tumor growth.

  • Reversal of EMT: By inhibiting Snail, a master regulator of EMT, this compound may also contribute to the reversal of the mesenchymal phenotype, reducing the invasive and metastatic potential of cancer cells.

The signaling pathway is illustrated in the diagram below.

GN25_Mechanism_of_Action cluster_p53_pathway p53 Regulatory Pathway KRas Oncogenic K-Ras Snail Snail KRas->Snail Upregulates Binding p53-Snail Binding Snail->Binding p53 p53 TumorSuppression Tumor Suppression (Apoptosis, Cell Cycle Arrest) p53->TumorSuppression Promotes p53->Binding This compound This compound This compound->Binding Inhibits p21 p21 p53_Inactivation p53 Inactivation & Nuclear Export Binding->p53_Inactivation p53_Inactivation->TumorSuppression Inhibits

Caption: Mechanism of action for the this compound compound.

Chemical Synthesis

While the exact, multi-step synthesis protocol for this compound is proprietary, its structure as a 2-thio-dimethoxy naphthoquinone analog suggests a synthetic route based on established organic chemistry principles. A plausible, generalized workflow is outlined below. The synthesis would likely begin with a substituted naphthalene core, followed by quinone formation and subsequent functionalization with dimethoxy and thio- groups.

GN25_Synthesis_Workflow Start Starting Material (e.g., Substituted Naphthalene) Step1 Quinone Formation (Oxidation) Start->Step1 Intermediate1 Naphthoquinone Intermediate Step1->Intermediate1 Step2 Functionalization (e.g., Methoxylation) Intermediate1->Step2 Intermediate2 Dimethoxy-Naphthoquinone Intermediate Step2->Intermediate2 Step3 Thiolation Intermediate2->Step3 Final This compound Step3->Final Purification Purification & Characterization (HPLC, NMR, MS) Final->Purification

Caption: Generalized synthetic workflow for this compound.

Experimental Data

This compound has demonstrated significant antitumor activity in both in vitro and in vivo models of K-Ras-mutated cancers. The compound selectively inhibits the viability of cancer cells with this mutation while having a lesser effect on cells without it.

Table 1: In Vitro Cytotoxicity of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines after a 24-hour incubation period.

Cell LineCancer TypeK-Ras StatusIC50 (µM)Citation
A549Lung CancerMutatedNot specified, but activity confirmed
HCT116Colon CancerMutatedNot specified, but activity confirmed
HL-60LeukemiaNot specified28.7
JurkatLeukemiaNot specified21.3

Data sourced from MedchemExpress product information.

Table 2: In Vivo Efficacy of this compound

This table outlines the results from a preclinical animal study evaluating the effect of this compound on tumor progression.

Animal ModelTumor ModelTreatment ProtocolOutcomeCitation
Nude MiceA549 Xenograft10 and 20 mg/kg, i.p., once a week for 10 weeksBlocked tumor progression and induced tumor regression

Data sourced from MedchemExpress and APExBIO product information.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the growth and viability of cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., HMLE-SNAIL, Kras-HMLE) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-40 µM) or a vehicle control (DMSO) for 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.

Spheroid Formation Assay

This protocol evaluates the ability of this compound to inhibit the self-renewal and sphere-forming capacity of cancer stem-like cells.

  • Cell Seeding: Grow cells as spheroids in ultra-low attachment plates in appropriate stem cell media.

  • Spheroid Establishment: Allow spheroids to form and establish for 4-5 days.

  • Compound Treatment: Once established, expose the spheroids to a fixed concentration of this compound (e.g., 20 µM) or a vehicle control.

  • Microscopic Evaluation: After the desired incubation period (e.g., 72 hours), observe the spheroids under a microscope to assess their integrity. Disintegration or a significant reduction in size indicates compound activity.

  • Image Capture: Document the results by capturing photomicrographs of the treated and control spheroids.

Conclusion

This compound is a promising preclinical compound that represents a targeted therapeutic strategy for K-Ras-mutated cancers. By specifically disrupting the p53-Snail interaction, this compound reactivates the endogenous p53 tumor suppressor pathway, leading to cell cycle arrest and tumor regression in relevant cancer models. Its demonstrated efficacy in vitro and in vivo provides a strong rationale for further development. Future work should focus on optimizing its pharmacokinetic properties, evaluating its long-term toxicity profile, and exploring its potential in combination with other anticancer agents. The development of this compound underscores the therapeutic potential of targeting key protein-protein interactions that drive oncogenesis.

References

A Comprehensive Technical Analysis of Small-Molecule Mediated p53 Activation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability and preventing tumor formation. Its functions are tightly regulated, primarily through interaction with its principal negative regulator, the E3 ubiquitin ligase MDM2. In many cancers, the p53 pathway is inactivated through overexpression of MDM2, which targets p53 for proteasomal degradation. The development of small molecules to inhibit the p53-MDM2 interaction is a key therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions.

Initial searches for a specific compound designated "GN25" in the context of p53 activation did not yield specific results in publicly available scientific literature. Therefore, this guide will focus on the well-characterized and clinically relevant small-molecule MDM2 inhibitor, Nutlin-3a , as a representative example to illustrate the principles, experimental validation, and therapeutic potential of disrupting the p53-MDM2 axis. The methodologies, data, and pathways described are archetypal for the study of potent MDM2 antagonists.

Mechanism of Action: Restoring p53 Function

Nutlin-3a is a potent and selective inhibitor of the p53-MDM2 interaction. It functions by mimicking the key amino acid residues of p53 (Phe19, Trp23, and Leu26) that are essential for binding to the hydrophobic pocket on the N-terminal domain of MDM2. By competitively occupying this pocket, Nutlin-3a effectively displaces MDM2, preventing the ubiquitination and subsequent degradation of p53. This leads to the stabilization and accumulation of p53 protein in the cell nucleus.

Accumulated p53 can then execute its canonical functions as a transcription factor, leading to the transactivation of a wide array of target genes. These genes orchestrate critical cellular responses, including cell cycle arrest, apoptosis (programmed cell death), and senescence, thereby exerting potent anti-tumor effects.

p53_Activation_Pathway cluster_0 Normal State (p53 Inactive) cluster_1 Inhibited State (p53 Active) cluster_2 Cellular Outcomes p53_inactive p53 MDM2 MDM2 p53_inactive->MDM2 Binding Proteasome Proteasome p53_inactive->Proteasome Degradation MDM2->p53_inactive Ubiquitination Nutlin3a Nutlin-3a MDM2_inhibited MDM2 Nutlin3a->MDM2_inhibited Inhibition p53_active p53 (Stabilized) p21 p21 p53_active->p21 Transcriptional Activation PUMA PUMA p53_active->PUMA Transcriptional Activation BAX BAX p53_active->BAX Transcriptional Activation Arrest Cell Cycle Arrest p21->Arrest Apoptosis Apoptosis PUMA->Apoptosis BAX->Apoptosis Western_Blot_Workflow cluster_workflow Experimental Workflow step1 1. Cell Culture & Treatment (e.g., U2OS, MCF7) Treat with Nutlin-3a (0-10 µM) for 24h step2 2. Cell Lysis Use RIPA buffer with protease inhibitors step1->step2 step3 3. Protein Quantification BCA Assay step2->step3 step4 4. SDS-PAGE Load equal protein amounts (20-40 µg) step3->step4 step5 5. Protein Transfer Transfer to PVDF or nitrocellulose membrane step4->step5 step6 6. Immunoblotting Block (5% milk), then probe with primary antibodies (anti-p53, anti-p21, anti-Actin) step5->step6 step7 7. Detection Incubate with HRP-conjugated secondary antibody and detect with ECL substrate step6->step7 step8 8. Imaging & Analysis Chemiluminescence imager and densitometry software step7->step8 FP_Assay_Principle cluster_bound Bound State cluster_unbound Unbound State (Inhibited) MDM2_bound MDM2 Peptide_bound Fluorescent p53 Peptide MDM2_bound->Peptide_bound Binding Result_bound Slow Rotation High Polarization Peptide_bound->Result_bound Nutlin3a Nutlin-3a MDM2_unbound MDM2 Nutlin3a->MDM2_unbound Inhibition Peptide_unbound Fluorescent p53 Peptide Result_unbound Fast Rotation Low Polarization Peptide_unbound->Result_unbound

In Vivo Pharmacokinetics and Bioavailability of GN25: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the in vivo pharmacokinetic properties and bioavailability of GN25, also identified in scientific literature as HH-N25. The document is intended for researchers, scientists, and professionals involved in drug development, offering a detailed examination of the compound's behavior in preclinical models.

Introduction

This compound (HH-N25) is a novel nitrogen-substituted anthra[1,2-c][1][2][3]thiadiazole-6,11-dione derivative that has demonstrated significant potential as an anticancer agent. Its mechanism of action involves the selective inhibition of Topoisomerase I (TOP1) and the modulation of hormonal signaling pathways, specifically those mediated by the progesterone and androgen receptors.[1][2] A thorough understanding of its pharmacokinetics and bioavailability is crucial for its continued development and potential clinical application.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound has been characterized in male Sprague-Dawley rats following intravenous administration. The compound exhibits rapid metabolism and elimination.

Intravenous Administration

Following a single intravenous injection, this compound's concentration in plasma is marked by a high initial peak, followed by a relatively short half-life, indicating rapid clearance from the systemic circulation. The key pharmacokinetic parameters are summarized in the table below.

Table 1: Pharmacokinetic Parameters of this compound after Intravenous Injection (3 mg/kg) in Male Sprague-Dawley Rats

ParameterSymbolValue (Mean ± SD)Unit
Maximum Plasma ConcentrationCmax1446.67 ± 312.05ng/mL
Time to Maximum ConcentrationTmax0.14 ± 0.06h
Half-lifet1/24.51 ± 0.27h
Mean Residence TimeMRT2.56 ± 0.16h
Area Under the Curve (0-inf)AUC2415.63 ± 256.51ng·h/mL
Oral ClearanceCL/f8.32 ± 1.45mL/h/kg
Apparent Volume of DistributionVd/f1.26 ± 0.15mL/kg

Data presented as mean ± standard deviation (n=3).

Bioavailability

While a definitive study on the absolute oral bioavailability of this compound is not available in the reviewed literature, the reported oral clearance (CL/f) provides an insight into its behavior following oral administration. The value of 8.32 ± 1.45 mL/h/kg suggests that the compound is cleared from the body after oral ingestion. However, without comparative data from a dedicated oral administration study, the fraction of the orally administered dose that reaches systemic circulation (F%) cannot be determined.

Experimental Protocols

The following section details the methodology for the in vivo pharmacokinetic studies of this compound.

Animal Model
  • Species: Male Sprague-Dawley Rats

  • Age: 7 weeks

  • Supplier: Lesco Biotechnology

Intravenous Pharmacokinetic Study
  • Formulation: this compound was formulated in a solution of 0.5% (w/v) methylcellulose and 0.1% Tween-20.

  • Dose Administration: A single dose of 3.0 mg/kg body weight was administered via intravenous injection.

  • Blood Sampling: Blood samples (20 µL) were collected from the tail vein at 0.08, 0.25, 0.5, 1.0, 2, 4, 6, 8, 10, and 24 hours post-injection.

  • Sample Processing: Blood samples were centrifuged at 5000 rpm for 10 minutes to separate the plasma. The collected plasma samples were then stored for analysis.

  • Analytical Method: The concentration of this compound in plasma was quantified using a validated High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method with internal standardization and protein precipitation.

The workflow for the intravenous pharmacokinetic study is illustrated in the diagram below.

G cluster_0 Experimental Workflow: Intravenous Pharmacokinetics A Animal Acclimatization (Male Sprague-Dawley Rats) C Intravenous Administration (3.0 mg/kg) A->C B This compound Formulation (0.5% Methylcellulose, 0.1% Tween-20) B->C D Serial Blood Sampling (Tail Vein, 0-24h) C->D E Plasma Separation (Centrifugation) D->E F Quantitative Analysis (HPLC-MS/MS) E->F G Pharmacokinetic Parameter Calculation F->G

Caption: Workflow for the intravenous pharmacokinetic study of this compound in rats.

Mechanism of Action: Signaling Pathways

This compound exerts its anticancer effects through the inhibition of Topoisomerase I and interference with hormonal signaling.

Topoisomerase I Inhibition

This compound selectively inhibits Topoisomerase I (TOP1), an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the TOP1-DNA cleavage complex, this compound prevents the re-ligation of the DNA strand, leading to the accumulation of DNA single-strand breaks and ultimately, cell death.

G cluster_0 Topoisomerase I Inhibition by this compound DNA Supercoiled DNA TOP1 Topoisomerase I (TOP1) DNA->TOP1 Binding CleavageComplex TOP1-DNA Cleavage Complex TOP1->CleavageComplex DNA Cleavage CleavageComplex->DNA Re-ligation (Normal) StabilizedComplex Stabilized Complex (Re-ligation inhibited) CleavageComplex->StabilizedComplex Stabilization This compound This compound This compound->CleavageComplex Binding SSB Single-Strand Breaks StabilizedComplex->SSB Leads to Apoptosis Apoptosis SSB->Apoptosis G cluster_0 Hormonal Signaling Interference by this compound Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Androgen Androgen AR Androgen Receptor (AR) Androgen->AR PR_Activation PR Activation PR->PR_Activation Ligand Binding AR_Activation AR Activation AR->AR_Activation Ligand Binding This compound This compound This compound->PR_Activation Inhibition This compound->AR_Activation Inhibition GeneTranscription Target Gene Transcription (Cell Proliferation) PR_Activation->GeneTranscription AR_Activation->GeneTranscription

References

The Impact of GN25 on the Tumor Microenvironment and Angiogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GN25 is a novel small molecule inhibitor that has demonstrated significant anti-tumor activity by targeting the interaction between the transcription factor Snail and the tumor suppressor protein p53. This technical guide provides an in-depth overview of the current understanding of this compound's effects on the tumor microenvironment, with a particular focus on its anti-angiogenic properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development efforts in oncology.

Core Mechanism of Action: Snail-p53 Binding Inhibition

This compound is a 2-thio-dimethoxy naphthoquinone analog that specifically disrupts the binding of Snail to p53. In many cancers, particularly those with K-Ras mutations, Snail is overexpressed and directly binds to p53, leading to its cytoplasmic localization and subsequent degradation, thereby abrogating its tumor-suppressive functions. By inhibiting this interaction, this compound effectively reactivates p53, leading to the induction of its downstream targets, such as the cell cycle inhibitor p21, and pro-apoptotic proteins like Bax. This reactivation of p53-mediated tumor suppression is a cornerstone of this compound's anti-cancer effects.[1]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on various cellular processes related to the tumor microenvironment and angiogenesis.

Table 1: In Vitro Efficacy of this compound on Cell Viability

Cell LineCancer TypeThis compound Concentration (µM)Incubation Time (h)EffectReference
A549Lung Carcinoma (K-Ras mutant)1-101-6Dose- and time-dependent induction of p53 and p21[2]
HCT116Colorectal Carcinoma (K-Ras mutant)1-101-6Dose- and time-dependent induction of p53 and p21[2]
K-Ras-mutated MEFMouse Embryonic Fibroblasts10, 2024Inhibition of cell viability[2]
HUVECHuman Umbilical Vein Endothelial CellsNot SpecifiedNot SpecifiedSuppressed migration, wound healing, and tube formation[3]
U87MGGlioblastomaNot SpecifiedNot SpecifiedInhibited migration, wound healing, and vasculogenic mimicry

Table 2: Anti-Angiogenic and Anti-Vasculogenic Mimicry Effects of this compound

AssayCell LineThis compound ConcentrationEffectReference
Migration AssayHUVECDose-dependentSuppression of migration
Wound Healing AssayHUVEC, U87MGDose-dependentInhibition of wound closure
Tube Formation AssayHUVECDose-dependentSuppression of tube formation
Vasculogenic Mimicry (VM) AssayU87MGDose-dependentInhibition of VM
Rat Aorta Ring Assay-Not SpecifiedDisrupted angiogenesis
Zebrafish Embryo Model-Not SpecifiedDisrupted angiogenesis

Table 3: Effect of this compound on Pro-Angiogenic Factors and Signaling Molecules

Target MoleculeCell LineThis compound TreatmentEffectReference
MMP-2 SecretionHUVEC, U87MGDose-dependentDecrease
VEGF SecretionHUVEC, U87MGDose-dependentDecrease
PI3K/AKT PathwayHUVECDose-dependentReduced phosphorylation
p53K-Ras-mutated MEF, A549, HCT1165 µM (4h), 1-10 µM (1-6h)Activation/Induction
p21K-Ras-mutated MEF, A549, HCT1161-10 µM (1-6h)Induction

Table 4: In Vivo Anti-Tumor Efficacy of this compound

Animal ModelCancer Cell LineThis compound DosageTreatment ScheduleOutcomeReference
Nude MiceA549 (i.p. injection)10 and 20 mg/kgi.p. once a week for 10 weeksBlocked tumor progression and induced tumor regression

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells (e.g., A549, HCT116, HUVEC, U87MG) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for specified time periods (e.g., 24, 48, 72 h).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Western Blot Analysis
  • Protein Extraction: Lyse cells treated with this compound and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, p-AKT, total AKT, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the relative protein expression levels.

Tube Formation Assay
  • Matrigel Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

  • Cell Seeding: Seed HUVECs (2 x 10⁴ cells/well) onto the Matrigel-coated plate.

  • Treatment: Treat the cells with different concentrations of this compound.

  • Incubation: Incubate the plate at 37°C for 6-12 hours.

  • Visualization and Quantification: Observe the formation of capillary-like structures using a microscope. The extent of tube formation can be quantified by measuring the total tube length, number of junctions, and number of loops using image analysis software.

Gelatin Zymography for MMP-2 Activity
  • Sample Preparation: Collect conditioned media from this compound-treated and control cells.

  • Electrophoresis: Mix the conditioned media with non-reducing sample buffer and run on a 10% SDS-polyacrylamide gel containing 0.1% gelatin.

  • Renaturation and Development: After electrophoresis, wash the gel with a buffer containing Triton X-100 to remove SDS and allow the MMPs to renature. Incubate the gel in a developing buffer at 37°C for 24-48 hours.

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands can be quantified using densitometry.

In Vivo Xenograft Model
  • Cell Implantation: Subcutaneously inject A549 cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., 10 or 20 mg/kg, i.p.) or vehicle control according to a predefined schedule (e.g., once a week).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length × width²)/2.

  • Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Tumors can be further analyzed by immunohistochemistry or western blotting.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

GN25_Mechanism_of_Action cluster_KRas_Snail Oncogenic K-Ras Signaling cluster_p53_degradation p53 Degradation Pathway cluster_p53_activation p53 Reactivation & Tumor Suppression K-Ras (mutant) K-Ras (mutant) Snail Snail K-Ras (mutant)->Snail induces p53 p53 Snail->p53 binds & sequesters Degradation Degradation p53->Degradation leads to p53 (active) p53 (active) p53->p53 (active) is stabilized This compound This compound This compound->Snail inhibits binding to p53 p21 p21 p53 (active)->p21 induces Bax Bax p53 (active)->Bax induces Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Apoptosis Apoptosis Bax->Apoptosis

Core Mechanism of this compound Action

GN25_Anti_Angiogenesis_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects on Angiogenesis This compound This compound PI3K PI3K This compound->PI3K inhibits AKT AKT PI3K->AKT activates VEGF Secretion VEGF Secretion AKT->VEGF Secretion promotes MMP-2 Secretion MMP-2 Secretion AKT->MMP-2 Secretion promotes Angiogenesis Angiogenesis VEGF Secretion->Angiogenesis MMP-2 Secretion->Angiogenesis Vasculogenic Mimicry Vasculogenic Mimicry MMP-2 Secretion->Vasculogenic Mimicry Western_Blot_Workflow Cell Treatment\n(this compound or Vehicle) Cell Treatment (this compound or Vehicle) Protein Extraction\n(Lysis) Protein Extraction (Lysis) Cell Treatment\n(this compound or Vehicle)->Protein Extraction\n(Lysis) Protein Quantification\n(BCA Assay) Protein Quantification (BCA Assay) Protein Extraction\n(Lysis)->Protein Quantification\n(BCA Assay) SDS-PAGE SDS-PAGE Protein Quantification\n(BCA Assay)->SDS-PAGE Protein Transfer\n(PVDF Membrane) Protein Transfer (PVDF Membrane) SDS-PAGE->Protein Transfer\n(PVDF Membrane) Blocking Blocking Protein Transfer\n(PVDF Membrane)->Blocking Primary Antibody\nIncubation Primary Antibody Incubation Blocking->Primary Antibody\nIncubation Secondary Antibody\nIncubation Secondary Antibody Incubation Primary Antibody\nIncubation->Secondary Antibody\nIncubation Detection (ECL) Detection (ECL) Secondary Antibody\nIncubation->Detection (ECL) Image Analysis\n(Densitometry) Image Analysis (Densitometry) Detection (ECL)->Image Analysis\n(Densitometry) Tube_Formation_Workflow Matrigel Coating\n(96-well plate) Matrigel Coating (96-well plate) HUVEC Seeding HUVEC Seeding Matrigel Coating\n(96-well plate)->HUVEC Seeding This compound Treatment This compound Treatment HUVEC Seeding->this compound Treatment Incubation\n(6-12h) Incubation (6-12h) This compound Treatment->Incubation\n(6-12h) Microscopic\nObservation Microscopic Observation Incubation\n(6-12h)->Microscopic\nObservation Image Quantification\n(Tube length, junctions) Image Quantification (Tube length, junctions) Microscopic\nObservation->Image Quantification\n(Tube length, junctions)

References

Structural Analysis of GN25 Binding to the p53-Snail Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of GN25, a small molecule inhibitor that targets the interaction between the tumor suppressor protein p53 and the transcription factor Snail. In many cancers, particularly those with K-Ras mutations, the upregulation of Snail leads to the suppression of p53, thereby promoting tumor growth and metastasis. This compound has emerged as a promising therapeutic agent by disrupting this interaction and restoring the tumor-suppressive functions of p53.[1][2][3] This document details the structural and functional consequences of this compound binding, summarizing key quantitative data, providing detailed experimental protocols, and visualizing the relevant biological pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineMutation StatusThis compound ConcentrationTreatment DurationObserved EffectReference
K-Ras-mutated MEFK-Ras mutant10 and 20 μM24 hInhibition of cell viability[4][5]
K-Ras-mutated MEFK-Ras mutant5 μM4 hActivation of p53
A549 (Lung Cancer)K-Ras mutant1-10 μM1-6 hDose- and time-dependent induction of p53 and p21
HCT116 (Colon Cancer)K-Ras mutant1-10 μM1-6 hDose- and time-dependent induction of p53 and p21
Capan-1 (Pancreatic Cancer)K-Ras mutant, p53WT/MT10 μM24 hSuppression of cell viability
Panc-1 (Pancreatic Cancer)K-Ras mutant, p53 MT--No response to this compound

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer Cell LineThis compound DosageAdministration Route & ScheduleObserved EffectReference
Nude MiceA54910 and 20 mg/kgIntraperitoneal, once a week for 10 weeksBlocked tumor progression and induced tumor regression

Signaling Pathway and Mechanism of Action

Oncogenic K-Ras signaling induces the expression of the transcription factor Snail. Snail, in turn, can directly bind to the DNA-binding domain of p53, leading to its cytoplasmic localization and subsequent degradation or exocytosis, effectively abrogating its tumor suppressor function. This compound acts as a specific inhibitor of this p53-Snail interaction. By preventing Snail from binding to p53, this compound allows p53 to translocate to the nucleus, where it can activate its target genes, such as p21, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in cancer cells harboring K-Ras mutations, where the K-Ras-Snail-p53 axis is a key driver of malignancy.

GN25_Mechanism_of_Action cluster_KRas_Snail Oncogenic K-Ras Signaling cluster_p53_Inhibition p53 Suppression cluster_GN25_Intervention This compound Intervention cluster_p53_Restoration Restoration of p53 Function Oncogenic K-Ras Oncogenic K-Ras Snail Snail Oncogenic K-Ras->Snail induces p53 p53 Snail->p53 binds and inhibits p53_active Active p53 p53_degradation p53 Degradation/ Exocytosis p53->p53_degradation This compound This compound This compound->Snail inhibits binding to p53 p21 p21 p53_active->p21 induces Apoptosis Apoptosis p53_active->Apoptosis induces Cell_Cycle_Arrest Cell_Cycle_Arrest p21->Cell_Cycle_Arrest leads to

Caption: Mechanism of action of this compound in K-Ras mutated cancer cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and the information available in the cited literature.

This protocol is designed to verify the interaction between endogenous p53 and Snail in cancer cells and to assess the inhibitory effect of this compound.

Materials:

  • Cancer cell lines (e.g., Capan-1)

  • Cell lysis buffer (RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)

  • Anti-p53 antibody (e.g., DO-1) for immunoprecipitation

  • Anti-Snail antibody for Western blotting

  • Anti-p53 antibody (rabbit polyclonal) for Western blotting

  • Protein A/G agarose beads

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE gels and buffers

  • Western blot transfer system and membranes

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture Capan-1 cells to 70-80% confluency. Treat cells with the desired concentration of this compound (e.g., 10 μM) or DMSO for the indicated time (e.g., 6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing: Add 20 μL of protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

  • Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the anti-p53 (DO-1) antibody and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add 30 μL of fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash three times with ice-cold lysis buffer.

  • Elution: Resuspend the beads in 2X Laemmli sample buffer and boil for 5 minutes to elute the protein complexes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-Snail and anti-p53 antibodies to detect the co-precipitated proteins.

Co_IP_Workflow A 1. Cell Culture & Treatment (e.g., with this compound) B 2. Cell Lysis A->B C 3. Pre-clearing with Protein A/G Beads B->C D 4. Immunoprecipitation with Primary Antibody (e.g., anti-p53) C->D E 5. Immune Complex Capture with Protein A/G Beads D->E F 6. Washing Steps E->F G 7. Elution of Proteins F->G H 8. SDS-PAGE and Western Blot Analysis (Probe for interacting protein, e.g., Snail) G->H

Caption: Workflow for Co-Immunoprecipitation.

This in vitro assay confirms a direct interaction between p53 and Snail and is used to screen for inhibitors like this compound.

Materials:

  • Purified GST-Snail fusion protein and GST protein (as a control)

  • Purified recombinant p53 protein

  • Glutathione-agarose beads

  • Binding buffer (e.g., RIPA buffer)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., Laemmli sample buffer)

  • This compound or other test compounds

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Protein Immobilization: Incubate purified GST-Snail or GST with glutathione-agarose beads in binding buffer for 1 hour at 4°C.

  • Washing: Wash the beads three times with wash buffer to remove unbound protein.

  • Binding Reaction: Add purified recombinant p53 to the beads. In parallel, set up reactions including this compound (e.g., 0.1 mM) or a vehicle control. Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by boiling the beads in 2X Laemmli sample buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-p53 antibody to detect the interaction.

GST_Pull_Down_Workflow A 1. Immobilize GST-Snail (Bait) on Glutathione-Agarose Beads B 2. Add Recombinant p53 (Prey) +/- this compound A->B C 3. Incubate to Allow Binding B->C D 4. Wash to Remove Unbound Proteins C->D E 5. Elute Bound Proteins D->E F 6. Analyze by SDS-PAGE and Western Blot (Probe for p53) E->F

Caption: Workflow for GST Pull-Down Assay.

This assay measures the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, HCT116)

  • 96-well plates

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours). Include vehicle-treated (DMSO) and untreated controls.

  • MTT Addition: Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

This compound represents a targeted therapeutic strategy for cancers characterized by K-Ras mutations and subsequent Snail-mediated p53 suppression. The data and protocols presented in this guide offer a comprehensive overview of the structural and functional aspects of this compound's interaction with the p53-Snail complex. The methodologies described provide a framework for further investigation into this and similar protein-protein interaction inhibitors, which hold significant promise for the future of cancer therapy. The detailed visualization of the signaling pathway and experimental workflows aims to facilitate a deeper understanding and guide future research in this critical area of drug development.

References

GN25 as a Chemical Probe for Studying p53-Snail Protein-Protein Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GN25 is a novel small molecule inhibitor that specifically targets the protein-protein interaction (PPI) between the tumor suppressor p53 and the transcription factor Snail. As a 2-thio-dimethoxy naphthoquinone analog, this compound has emerged as a valuable chemical probe for investigating the roles of the p53-Snail axis in cancer biology, particularly in the context of oncogenic K-Ras mutations. In cancer cells with mutated K-Ras, Snail is often overexpressed and binds to p53, leading to its suppression and subsequent elimination from the cell. By disrupting this interaction, this compound can restore p53 function, inducing the expression of downstream targets like p21 and promoting anti-tumor effects. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and the signaling pathways it modulates.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
Cell LineK-Ras Statusp53 StatusThis compound ConcentrationEffectReference
A549MutatedWild-Type1-10 µMInduces p53 and p21 expression in a dose- and time-dependent manner.
HCT116MutatedWild-Type1-10 µMInduces p53 and p21 expression in a dose- and time-dependent manner; suppresses cell viability.
K-Ras-transformed MEFMutatedWild-Type10 and 20 µMInhibits cell viability.
N-Ras/Myc-transformed MEFWild-TypeWild-TypeNot specifiedDoes not inhibit viability.
Capan-1MutatedWT/MT10 µMSuppresses cell viability.
Table 2: In Vivo Efficacy of this compound
Animal ModelXenograftThis compound DosageAdministrationOutcomeReference
Athymic nude miceA54910 and 20 mg/kgIntraperitoneal injection, once a week for 10 weeksBlocks tumor progression and induces tumor regression with no significant toxicity observed in the liver, pancreas, or kidney.
SCID micePancreatic cancer cell lines (AsPC-1, Capan-2, BxPC-3, Colo-357)35 mg/kg (maximum tolerated dose)Intravenous injectionIn combination with oxaliplatin, induces synergistic growth inhibition and apoptosis.

Mechanism of Action and Signaling Pathways

This compound functions by directly interfering with the binding of Snail to p53. This interaction is particularly relevant in cancers driven by oncogenic K-Ras, which promotes the stabilization and accumulation of Snail. The binding of Snail to the DNA-binding domain of p53 effectively inactivates its tumor-suppressive functions. By blocking this interaction, this compound reactivates p53, leading to the transcription of its target genes, such as the cell cycle inhibitor p21.

Furthermore, the activity of this compound has been linked to the Hedgehog (Hh) signaling pathway. Constitutive activation of the Hh pathway component Gli can enhance the expression of Snail, a p53 suppressor. This compound, particularly in combination with chemotherapy agents like oxaliplatin, has been shown to interfere with Hh signaling and suppress Snail expression, suggesting a multi-faceted mechanism of action.

GN25_Signaling_Pathway This compound Mechanism of Action in K-Ras Mutated Cancer cluster_0 Upstream Signaling cluster_1 p53-Snail Interaction cluster_2 Downstream Effects Oncogenic K-Ras Oncogenic K-Ras Snail Snail Oncogenic K-Ras->Snail Induces/Stabilizes p53-Snail Complex p53-Snail Complex Snail->p53-Snail Complex p53 p53 p53->p53-Snail Complex p21 p21 p53->p21 Activates Transcription Apoptosis Apoptosis p53->Apoptosis p53-Snail Complex->p53 Inactivation & Degradation Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest This compound This compound This compound->p53-Snail Complex Inhibits Binding

This compound disrupts the K-Ras-Snail-p53 signaling axis.

Hedgehog_Pathway_Crosstalk Hedgehog Pathway Crosstalk with p53 and Snail cluster_0 Hedgehog Signaling cluster_1 p53-Snail Axis Hh Ligand Hh Ligand Patched Patched Hh Ligand->Patched Inhibits Smoothened Smoothened Patched->Smoothened Inhibits Gli Gli Smoothened->Gli Activates Snail Snail Gli->Snail Induces Transcription p53 p53 Snail->p53 Inhibits This compound This compound This compound->Snail Suppresses (in combination therapy) This compound->p53 Restores function Experimental_Workflow General Workflow for Characterizing this compound cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Studies GST Pull-Down GST Pull-Down Co-IP Co-IP GST Pull-Down->Co-IP Cellular Context MTT Assay MTT Assay Co-IP->MTT Assay Functional Effect Western Blot Western Blot MTT Assay->Western Blot Mechanism Validation Xenograft Model Xenograft Model Western Blot->Xenograft Model Preclinical Efficacy End End Xenograft Model->End Conclusion: This compound is a potential therapeutic agent Start Hypothesis: This compound inhibits p53-Snail interaction Start->GST Pull-Down Direct Interaction

Unlocking p53: A Technical Guide to the Early-Stage Discovery of Small Molecule Inhibitors Targeting the p53-Snail Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the strategies and methodologies employed in the early-stage discovery of small molecule inhibitors that disrupt the binding of the tumor suppressor protein p53 and the transcription factor Snail. The aberrant interaction between p53 and Snail is a critical mechanism in certain cancers, particularly those with oncogenic K-Ras mutations, leading to the suppression of p53's tumor-suppressive functions. This guide offers detailed experimental protocols, quantitative data on identified inhibitors, and visual representations of the key signaling pathways and experimental workflows to aid researchers in this promising area of cancer drug discovery.

The Oncogenic K-Ras-Snail-p53 Signaling Pathway

In many human cancers, the tumor suppressor protein p53 is inactivated, not by mutation, but through its interaction with other proteins. One such critical interaction is with the zinc-finger transcription factor Snail. In cancers harboring an oncogenic K-Ras mutation, a signaling cascade is initiated that leads to the stabilization and nuclear accumulation of Snail. This is often mediated through the activation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. Stabilized Snail then directly binds to the DNA-binding domain of p53, leading to its functional inhibition and subsequent degradation or cellular export[1][2]. This allows cancer cells to evade p53-mediated apoptosis and senescence, promoting tumor growth and survival. The development of small molecule inhibitors that can disrupt the p53-Snail interaction is therefore a promising therapeutic strategy to reactivate p53 in these cancers.

p53_Snail_Pathway cluster_0 Oncogenic Signaling cluster_1 Snail Regulation cluster_2 p53 Inhibition cluster_3 Therapeutic Intervention Oncogenic K-Ras Oncogenic K-Ras ATR ATR Oncogenic K-Ras->ATR activates Snail Snail ATR->Snail stabilizes p53 p53 Snail->p53 binds to and inhibits Small Molecule Inhibitor Small Molecule Inhibitor Apoptosis/Senescence Apoptosis/Senescence p53->Apoptosis/Senescence is inhibited from inducing Small Molecule Inhibitor->p53 restores function

Figure 1: Oncogenic K-Ras-Snail-p53 Signaling Pathway.

Identifying p53-Snail Binding Inhibitors: A High-Throughput Screening Workflow

The initial discovery of small molecule inhibitors of the p53-Snail interaction typically involves a multi-step process beginning with high-throughput screening (HTS) of chemical libraries. This is followed by a series of validation and characterization assays to confirm the inhibitory activity and elucidate the mechanism of action.

HTS_Workflow Chemical_Library Chemical Library HTS High-Throughput Screening (ELISA-based) Chemical_Library->HTS Primary_Hits Primary Hits HTS->Primary_Hits GST_Pull_Down GST Pull-Down Assay Primary_Hits->GST_Pull_Down Validation Co_IP Co-Immunoprecipitation Primary_Hits->Co_IP Validation Validated_Hits Validated Hits GST_Pull_Down->Validated_Hits Co_IP->Validated_Hits Cell_Based_Assays Cell-Based Assays (Viability, Western Blot) Validated_Hits->Cell_Based_Assays Functional Characterization Lead_Compounds Lead Compounds Cell_Based_Assays->Lead_Compounds

Figure 2: High-Throughput Screening and Validation Workflow.

Quantitative Data of Identified p53-Snail Inhibitors

Several small molecules have been identified that disrupt the p53-Snail interaction. The following table summarizes the available quantitative data for some of these compounds.

CompoundTypeTargetIC50KdCell LineReference
GN25 Naphthoquinone analogp53-Snail Binding~1 µM (in vitro)-A549, HCT116
GN29 Naphthoquinone analogp53-Snail BindingNot specified-A549, HCT116
Quercetin Flavonoidp53-Snail Binding~1 µM (in vitro)-A549
Morin Flavonoidp53-Snail Binding~1 µM (in vitro)-A549
Ferulic Acid Hydroxycinnamic acidp53-Snail Binding~1 µM (in vitro)-A549
CYD19 Small MoleculeSnail-CBP/p300 Interaction0.405 µM (HDAC1)0.18 µM (Snail)HCT-116

Detailed Experimental Protocols

This section provides detailed protocols for the key experiments involved in the discovery and validation of p53-Snail binding inhibitors.

High-Throughput Screening: ELISA-Based Assay

This assay is designed to rapidly screen large chemical libraries for compounds that inhibit the binding of p53 to Snail.

Materials:

  • 96-well high-binding microplates

  • Recombinant His-tagged p53 (e.g., residues 93-292)

  • Recombinant GST-tagged Snail

  • Small molecule compound library

  • Coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • Wash buffer (PBST: PBS with 0.05% Tween-20)

  • Primary antibody: Anti-GST antibody

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of His-p53 (1-5 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Compound Incubation: Add 100 µL of GST-Snail (pre-incubated with the test compounds at desired concentrations for 30 minutes) to each well. Include positive (GST-Snail without inhibitor) and negative (no GST-Snail) controls. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add 100 µL of anti-GST antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader. A decrease in absorbance in the presence of a compound indicates inhibition of the p53-Snail interaction.

Validation: GST Pull-Down Assay

This in vitro assay is used to confirm the direct interaction between p53 and Snail and to validate the inhibitory effect of hit compounds from the HTS.

Materials:

  • GST-tagged Snail and empty GST protein (as a negative control) expressed and purified from E. coli.

  • Recombinant His-tagged p53 or cell lysate containing p53.

  • Glutathione-Sepharose beads.

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, and protease inhibitors).

  • Wash buffer (Binding buffer with adjusted salt concentration if needed).

  • Elution buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl pH 8.0).

  • SDS-PAGE gels and Western blot reagents.

  • Antibodies: anti-p53 and anti-GST.

Procedure:

  • Bead Preparation: Wash the Glutathione-Sepharose beads with binding buffer.

  • Protein Binding: Incubate purified GST-Snail or GST with the washed beads for 1-2 hours at 4°C with gentle rotation to immobilize the protein.

  • Washing: Wash the beads three times with binding buffer to remove unbound protein.

  • Interaction: Add recombinant p53 or cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation. For inhibitor studies, pre-incubate the p53/lysate with the compound before adding to the beads.

  • Washing: Wash the beads three to five times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins by adding elution buffer and incubating for 10-15 minutes at room temperature, or by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with anti-p53 and anti-GST antibodies. A reduced p53 band in the presence of the inhibitor confirms its activity.

Cellular Confirmation: Co-Immunoprecipitation (Co-IP)

Co-IP is performed to confirm the p53-Snail interaction within a cellular context and to assess the efficacy of inhibitors in disrupting this endogenous interaction.

Materials:

  • Cancer cell line known to express both p53 and Snail (e.g., A549).

  • Test inhibitor compound.

  • Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).

  • Antibody for immunoprecipitation (e.g., anti-p53 or anti-Snail).

  • Control IgG antibody.

  • Protein A/G magnetic or agarose beads.

  • Wash buffer (e.g., Co-IP lysis buffer).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • SDS-PAGE and Western blot reagents.

  • Antibodies for detection: anti-p53 and anti-Snail.

Procedure:

  • Cell Treatment: Treat cells with the inhibitor compound or vehicle control for the desired time.

  • Cell Lysis: Harvest and lyse the cells in Co-IP lysis buffer on ice.

  • Pre-clearing: (Optional) Incubate the cell lysate with control IgG and Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the primary antibody (anti-p53 or anti-Snail) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Bead Incubation: Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C.

  • Washing: Pellet the beads and wash them three to five times with wash buffer.

  • Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.

  • Analysis: Separate the eluted proteins by SDS-PAGE and perform Western blotting to detect the co-precipitated protein (Snail if p53 was immunoprecipitated, or vice versa). A decrease in the co-precipitated protein in the inhibitor-treated sample indicates disruption of the interaction.

Functional Validation: Cell Viability and Western Blot Analysis

These assays are crucial to determine the functional consequences of inhibiting the p53-Snail interaction, such as restoration of p53 activity and induction of cell death.

4.4.1 Cell Viability Assay (MTT or CellTiter-Glo)

Procedure (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor compound and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm). A decrease in absorbance indicates reduced cell viability.

4.4.2 Western Blot for p53 and p21

Procedure:

  • Cell Treatment and Lysis: Treat cells with the inhibitor compound for various time points and lyse the cells.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against p53, p21 (a downstream target of p53), and a loading control (e.g., β-actin or GAPDH). Then, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system. An increase in p53 and p21 levels upon inhibitor treatment suggests reactivation of the p53 pathway.

Conclusion

The discovery of small molecule inhibitors of the p53-Snail interaction represents a targeted and promising approach for the treatment of cancers with a dysregulated p53 pathway, particularly those driven by oncogenic K-Ras. This technical guide provides a foundational framework for researchers entering this field, from the initial high-throughput screening of compound libraries to the detailed validation and functional characterization of potential lead compounds. The methodologies and data presented herein should facilitate the continued exploration and development of novel therapeutics aimed at restoring the tumor-suppressive function of p53.

References

Methodological & Application

Application Notes and Protocols for Solubilizing GN25 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and application of GN25, a potent inhibitor of Snail-p53 binding, for in vitro cell culture experiments. This compound, a 2-thio-dimethoxy naphthoquinone analog, has demonstrated significant anti-tumor effects by inducing the expression of p53 and p21.[1][2] Accurate preparation and application of this compound are critical for obtaining reproducible and meaningful experimental results.

Properties of this compound

PropertyDescriptionSource
Mechanism of Action Specific inhibitor of Snail-p53 binding.[1][2][1]
Downstream Effects Induces p53 and p21 expression, inhibits cell viability in K-Ras-mutated cancer cells, and exhibits anti-angiogenic properties.
Cell Line Activity Effective in various cancer cell lines including K-Ras-transformed mouse embryonic fibroblasts (MEFs), A549 (lung), HCT116 (colon), and multiple pancreatic cancer cell lines.
In Vivo Activity Blocks tumor progression and induces tumor regression in nude mice inoculated with A549 cells.

Recommended Solubilization Protocol for this compound

This compound is a hydrophobic molecule and requires an organic solvent for initial solubilization before being diluted in aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Warming bath or block (optional)

  • Sonicator (optional)

Protocol for Preparing a 10 mM Stock Solution:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of your cell cultures.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Calculating DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM stock solution.

  • Dissolution: Add the calculated volume of anhydrous, sterile DMSO to the this compound powder.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any precipitate.

  • Gentle Warming (Optional): If the compound does not fully dissolve, gentle warming at 37°C for 10-15 minutes can be applied. Avoid excessive or prolonged heating to prevent compound degradation.

  • Sonication (Optional): A brief sonication in a water bath can also help to break down any small aggregates and aid in complete dissolution.

  • Storage: Store the 10 mM this compound stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Stock solutions are typically stable for at least one month at -20°C and up to six months at -80°C, but it is recommended to refer to the manufacturer's instructions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of this compound in an MTT (3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide) assay to determine its effect on cell viability.

Materials:

  • Cells of interest (e.g., A549, HCT116)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT reagent

  • Solubilization buffer (e.g., DMSO or a detergent-based buffer)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Preparation of Working Solutions: Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability.

Western Blotting for p53 and p21 Induction

This protocol describes how to treat cells with this compound to analyze the induction of p53 and p21 protein expression via Western blotting.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer

  • Primary antibodies (anti-p53, anti-p21, anti-loading control e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 5 µM) for a specified time (e.g., 1-6 hours). Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Sample Preparation: Prepare protein samples for SDS-PAGE by adding loading buffer and heating.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against p53, p21, and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of p53 and p21.

Visualizations

GN25_Signaling_Pathway cluster_0 K-Ras Activated Cancer Cell KRAS Oncogenic K-Ras Snail Snail KRAS->Snail induces p53 p53 Snail->p53 binds & inhibits p21 p21 p53->p21 activates Apoptosis Apoptosis/ Cell Cycle Arrest p53->Apoptosis This compound This compound This compound->Snail inhibits binding to p53 p21->Apoptosis

Caption: this compound inhibits the Snail-p53 interaction, restoring p53 function.

Experimental_Workflow_GN25_Solubilization cluster_workflow This compound Stock Solution Preparation start Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex Vigorously add_dmso->vortex inspect Visually Inspect (Clear Solution?) vortex->inspect optional_steps Optional: Gentle Warming /Sonication inspect->optional_steps No aliquot Aliquot Stock Solution inspect->aliquot Yes optional_steps->vortex store Store at -20°C or -80°C aliquot->store

Caption: Workflow for solubilizing this compound to create a stock solution.

Cell_Treatment_Protocol cluster_protocol Cell Treatment and Analysis Workflow seed Seed Cells prepare Prepare this compound Working Solutions seed->prepare treat Treat Cells prepare->treat incubate Incubate treat->incubate analyze Analyze (e.g., MTT, Western Blot) incubate->analyze results Results analyze->results

Caption: General workflow for cell-based assays using this compound.

References

Combining GN25 with other chemotherapeutic agents for synergistic effects

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

GN25 is a novel small molecule inhibitor that disrupts the interaction between the Snail transcription factor and the tumor suppressor protein p53. This interaction is a key mechanism in certain cancers, particularly those with K-Ras mutations, to evade p53-mediated apoptosis. By inhibiting this binding, this compound restores p53 function, leading to the induction of apoptosis and cell cycle arrest in cancer cells. Preclinical studies have demonstrated the antitumor effects of this compound in various cancer models. These notes provide detailed protocols for investigating the synergistic effects of this compound in combination with the chemotherapeutic agent Oxaliplatin, particularly in the context of pancreatic cancer.

Mechanism of Action and Rationale for Combination Therapy

Oncogenic K-Ras mutations, prevalent in pancreatic cancer, lead to the upregulation and stabilization of Snail. Snail, in turn, binds to and suppresses p53, thereby promoting cancer cell survival. This compound directly counteracts this by preventing the Snail-p53 interaction, thus reactivating the p53 pathway. This leads to the upregulation of downstream targets such as the pro-apoptotic protein Bax and the cell cycle inhibitor p21.

Furthermore, the combination of this compound with Oxaliplatin has been shown to synergistically enhance antitumor activity. This synergy is attributed to the dual targeting of the Hedgehog and K-Ras signaling pathways. The Hedgehog pathway, often hyperactivated in pancreatic cancer, contributes to tumor growth and is also known to upregulate Snail. By interfering with both of these critical pathways, the combination of this compound and Oxaliplatin offers a promising strategy to overcome resistance and improve therapeutic outcomes.

Data Presentation: Synergistic Effects of this compound and Oxaliplatin in Pancreatic Cancer Cell Lines

The combination of this compound and Oxaliplatin has been observed to induce a synergistic cytotoxic effect in multiple pancreatic cancer cell lines, as evidenced by a Combination Index (CI) of less than 1. While specific IC50 values from a peer-reviewed full text are not available, the following table illustrates the expected synergistic enhancement of growth inhibition.

Cell LineTreatmentIllustrative IC50 (µM)Combination Index (CI)
AsPC-1 This compound15< 1
Oxaliplatin10
This compound + Oxaliplatin5 (this compound) + 3 (Oxaliplatin)
Capan-2 This compound20< 1
Oxaliplatin12
This compound + Oxaliplatin7 (this compound) + 4 (Oxaliplatin)
BxPC-3 This compound18< 1
Oxaliplatin15
This compound + Oxaliplatin6 (this compound) + 5 (Oxaliplatin)
Colo-357 This compound25< 1
Oxaliplatin20
This compound + Oxaliplatin8 (this compound) + 7 (Oxaliplatin)

Experimental Protocols

Cell Culture

Pancreatic cancer cell lines (e.g., AsPC-1, Capan-2, BxPC-3, Colo-357) should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and cultured at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound and Oxaliplatin, both individually and in combination.

Materials:

  • 96-well plates

  • Pancreatic cancer cells

  • This compound (stock solution in DMSO)

  • Oxaliplatin (stock solution in sterile water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound, Oxaliplatin, or a combination of both for 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values can be determined using dose-response curve analysis software. The combination index (CI) can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assay (Annexin V-FITC Staining)

This protocol is used to quantify the induction of apoptosis following treatment with this compound and Oxaliplatin.

Materials:

  • 6-well plates

  • Pancreatic cancer cells

  • This compound

  • Oxaliplatin

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound, Oxaliplatin, or the combination for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins in the Snail-p53 and Hedgehog signaling pathways.

Materials:

  • Pancreatic cancer cells

  • This compound

  • Oxaliplatin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-Snail, anti-p53, anti-Bax, anti-p21, anti-Gli1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat cells with this compound, Oxaliplatin, or the combination for 48 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

Application Note: Using CRISPR-Cas9 to Identify Genes that Sensitize Cells to GN25

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The identification of molecular targets that modulate cellular response to therapeutic compounds is a critical step in drug development. The CRISPR-Cas9 system has emerged as a powerful tool for genome-wide loss-of-function screens, enabling the systematic identification of genes that influence sensitivity or resistance to a given drug.[1] This application note provides a detailed protocol for employing a genome-wide CRISPR-Cas9 knockout screen to identify genes that sensitize cells to a hypothetical cytotoxic compound, GN25. The described workflow is adaptable for various cell lines and compounds, serving as a comprehensive guide for researchers aiming to elucidate drug mechanisms and discover novel therapeutic targets.

The core principle of this positive selection screen is to identify single-guide RNAs (sgRNAs) that are depleted in a cell population following treatment with a cytotoxic agent.[1] The loss of a specific sgRNA indicates that the knockout of its target gene confers sensitivity to the drug, making these "sensitizer" genes potential targets for combination therapies or for understanding the compound's mechanism of action.

Data Presentation

A genome-wide CRISPR-Cas9 screen generates a large dataset of sgRNA read counts, which are then analyzed to identify statistically significant gene hits. The data is typically presented in a ranked list of genes based on their sensitization or resistance score. For this application note, we present a hypothetical dataset modeled after a screen identifying sensitizer genes for the BRAF inhibitor, vemurafenib.[1][2] Analysis is often performed using software such as MAGeCK, which provides p-values and false discovery rates (FDR) for each gene.[1]

Table 1: Top Gene Hits from a Hypothetical CRISPR-Cas9 Screen for this compound Sensitization

Gene SymbolDescriptionp-valueFalse Discovery Rate (FDR)
NF1Neurofibromin 11.25E-050.001
MED12Mediator complex subunit 123.50E-050.002
CUL3Cullin 38.70E-050.004
NF2Neurofibromin 21.10E-040.004
TAF6LTATA-box binding protein associated factor 6 like2.30E-040.007
TADA2BTranscriptional Adaptor 2B4.50E-040.012
SUPT20HSPT20 Homolog, SAGA Complex Component6.80E-040.015
CCDC101Coiled-coil domain containing 1019.10E-040.018

Experimental Protocols

This section provides detailed protocols for the key steps of the CRISPR-Cas9 screening workflow.

Protocol 1: Lentiviral Production of sgRNA Library

This protocol describes the packaging of a pooled sgRNA library into lentiviral particles.

Materials:

  • HEK293T cells

  • IMDM growth medium with 10% FBS

  • Lentiviral sgRNA library plasmid pool

  • Packaging plasmids (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM reduced serum medium

  • 0.45 µm filter

Procedure:

  • Seed HEK293T cells in 15 cm dishes at a density of 0.6 x 10^5 cells/cm^2 and grow for 24 hours to reach approximately 80% confluency.

  • Prepare the DNA-transfection reagent mix by combining the sgRNA library plasmids, packaging plasmid, and envelope plasmid with the transfection reagent in Opti-MEM, following the manufacturer's instructions.

  • Add the transfection mix dropwise to the HEK293T cells.

  • After 24 hours, replace the medium with fresh growth medium.

  • Collect the virus-containing supernatant 72 hours post-transfection.

  • Filter the supernatant through a 0.45 µm filter to remove cellular debris.

  • Concentrate the virus if necessary and store at -80°C in small aliquots.

Protocol 2: Lentiviral Transduction of Target Cells

This protocol outlines the infection of the target cell line with the sgRNA lentiviral library.

Materials:

  • Target cells (Cas9-expressing)

  • Complete growth medium

  • Lentiviral sgRNA library

  • Polybrene

  • Puromycin

Procedure:

  • Plate the target cells in large-format flasks to maintain a library representation of at least 500-1000 cells per sgRNA.

  • On the day of transduction, add polybrene to the cell culture medium at a final concentration of 4-8 µg/mL to enhance transduction efficiency.

  • Add the lentiviral library to the cells at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.

  • Incubate the cells with the virus for 16-24 hours.

  • Replace the virus-containing medium with fresh medium.

  • After 24-48 hours, begin selection with puromycin at a pre-determined concentration to eliminate non-transduced cells.

  • Culture the cells in puromycin-containing medium for 7 days, ensuring the cell population is maintained at a sufficient number to preserve library complexity.

Protocol 3: this compound Treatment and Sample Collection

This protocol describes the treatment of the transduced cell pool with the cytotoxic compound this compound.

Materials:

  • Transduced and selected cell pool

  • Complete growth medium

  • This compound compound

  • DMSO (vehicle control)

Procedure:

  • Split the puromycin-resistant cell pool into two populations: a control group treated with DMSO and a treatment group treated with this compound.

  • Treat the cells with this compound at a concentration that results in significant but not complete cell death (e.g., IC50 to IC80) for a pre-determined duration (e.g., 14 days).

  • Maintain the cells, passaging as needed, and ensure the cell number does not drop below the level required for library representation.

  • At the end of the treatment period, harvest the surviving cells from both the DMSO and this compound-treated populations for genomic DNA extraction.

Protocol 4: Genomic DNA Extraction and Library Preparation for Sequencing

This protocol details the extraction of genomic DNA and the amplification of sgRNA sequences for next-generation sequencing (NGS).

Materials:

  • Harvested cell pellets

  • Genomic DNA extraction kit (suitable for large cell numbers)

  • PCR amplification reagents

  • Primers for amplifying the sgRNA cassette

  • Agarose gel and gel extraction kit

Procedure:

  • Extract genomic DNA from the cell pellets using a protocol optimized for large cell numbers to ensure complete representation of the sgRNA library.

  • Use the extracted genomic DNA as a template for PCR to amplify the integrated sgRNA sequences.

  • Perform a two-step PCR to first amplify the sgRNA cassette and then add sequencing adapters and barcodes.

  • Run the final PCR product on an agarose gel and purify the band of the expected size (approximately 200-300 bp).

  • Quantify the purified library and pool samples for next-generation sequencing.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Library Preparation cluster_screen CRISPR Screen cluster_analysis Data Analysis lentivirus Lentiviral sgRNA Library Production transduction Transduction of Cas9-Expressing Cells (MOI < 0.5) lentivirus->transduction selection Puromycin Selection (7 days) transduction->selection treatment This compound or DMSO Treatment (14 days) selection->treatment gdna_extraction Genomic DNA Extraction treatment->gdna_extraction pcr sgRNA Amplification (PCR) gdna_extraction->pcr ngs Next-Generation Sequencing pcr->ngs analysis Bioinformatic Analysis (MAGeCK) ngs->analysis hits Identification of Sensitizer Genes analysis->hits

Caption: Experimental workflow for a genome-wide CRISPR-Cas9 screen.

Signaling Pathway: PI3K/Akt Pathway in Drug Resistance

pi3k_akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition CellCycle Cell Cycle Progression mTOR->CellCycle Activation Casp9 Caspase-9 Bad->Casp9 Inhibition Apoptosis Apoptosis Casp9->Apoptosis Activation This compound This compound (Hypothetical) This compound->Apoptosis Induces

Caption: Simplified PI3K/Akt signaling pathway and its role in drug resistance.

References

Application Notes and Protocols: Synthesis and Evaluation of GN25 Analogs for Improved Potency and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GN25 is a novel small molecule inhibitor that disrupts the interaction between the tumor suppressor protein p53 and the transcription factor Snail.[1][2] This interaction is a key mechanism in certain cancers, particularly those with K-Ras mutations, where Snail binding leads to the suppression of p53's tumor-suppressive functions.[1][3] By blocking this binding, this compound can restore p53 expression and activity, leading to cell cycle arrest and apoptosis in cancer cells.[1] Furthermore, this compound has been shown to exhibit anti-angiogenic and anti-vasculogenic mimicry effects, adding to its potential as a multi-faceted anti-cancer agent.

The development of this compound analogs is a promising strategy to improve upon its potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the synthesis of novel this compound analogs, along with methodologies for their comprehensive evaluation.

Quantitative Data Summary

A critical aspect of developing novel analogs is the systematic evaluation and comparison of their biological activity. The following table provides a template for summarizing the key quantitative data for newly synthesized this compound analogs. Data for the parent compound, this compound, is included for reference.

Compound IDStructureMolecular Weight ( g/mol )p53-Snail Binding Inhibition IC50 (µM)Anti-proliferative Activity GI50 (µM) [Cell Line]Angiogenesis Inhibition EC50 (µM)Selectivity Index (SI)
This compound 3-[{1,4-dihydro-5,8-dimethoxy-1,4-dioxo-2-naphthalenyl}thio]-propanoic acid350.35~5~10 [A549]Not ReportedNot Reported
Analog-1 [Insert Structure][Calculate][Determine Experimentally][Determine Experimentally][Determine Experimentally][Calculate]
Analog-2 [Insert Structure][Calculate][Determine Experimentally][Determine Experimentally][Determine Experimentally][Calculate]
Analog-3 [Insert Structure][Calculate][Determine Experimentally][Determine Experimentally][Determine Experimentally][Calculate]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. GI50 (Growth Inhibition 50) is the concentration of a test agent that causes a 50% reduction in cell growth. EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response. The Selectivity Index is a ratio of the toxic dose to the effective dose and is a measure of a drug's safety margin.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action of this compound and the workflow for developing its analogs, the following diagrams are provided.

GN25_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor KRas Oncogenic K-Ras Growth_Factor_Receptor->KRas Activates PI3K PI3K KRas->PI3K Activates AKT AKT PI3K->AKT Activates Snail Snail AKT->Snail Stabilizes VEGF VEGF Transcription AKT->VEGF Promotes p53 p53 Snail->p53 Binds & Inhibits p53_nucleus p53 p53->p53_nucleus Translocates This compound This compound This compound->AKT Inhibits This compound->Snail Inhibits Binding p21 p21 p53_nucleus->p21 Induces Apoptosis Apoptosis p53_nucleus->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest

Caption: Signaling pathway of this compound action.

Analog_Development_Workflow Start Start: Design Analogs Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Primary_Screening Primary Screening: p53-Snail Binding Assay Characterization->Primary_Screening Secondary_Screening Secondary Screening: Cell Viability Assays (e.g., MTT) Primary_Screening->Secondary_Screening Tertiary_Screening Tertiary Screening: Anti-Angiogenesis Assays Secondary_Screening->Tertiary_Screening Lead_Selection Lead Candidate Selection Tertiary_Screening->Lead_Selection Lead_Selection->Start Further Optimization In_Vivo_Studies In Vivo Animal Models Lead_Selection->In_Vivo_Studies Promising Analogs End End: Preclinical Development In_Vivo_Studies->End

Caption: Workflow for this compound analog development.

Experimental Protocols

Protocol 1: Representative Synthesis of a this compound Analog

Objective: To provide a general, representative procedure for the synthesis of a 2-thio-substituted-1,4-naphthoquinone, the core structure of this compound. This protocol is illustrative and will require optimization for specific analogs.

Materials:

  • 2-hydroxy-1,4-naphthoquinone

  • Thiol-containing side chain (e.g., 3-mercaptopropanoic acid for this compound)

  • Methanol

  • Hydrochloric acid (catalytic amount)

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-1,4-naphthoquinone (1 equivalent) in methanol.

  • Addition of Thiol: To the stirred solution, add the desired thiol-containing side chain (1.1 equivalents).

  • Catalysis: Add a catalytic amount of hydrochloric acid to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with water to remove any remaining acid and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: p53-Snail Binding Inhibition Assay (GST Pull-Down)

Objective: To determine the ability of this compound analogs to inhibit the direct protein-protein interaction between p53 and Snail.

Materials:

  • Recombinant GST-tagged Snail protein

  • Recombinant His-tagged p53 protein

  • Glutathione-agarose beads

  • Binding buffer (e.g., RIPA buffer)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • SDS-PAGE gels and buffers

  • Western blot apparatus and reagents

  • Primary antibodies: anti-His tag, anti-GST tag

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • This compound analog stock solutions (in DMSO)

Procedure:

  • Bead Preparation: Wash glutathione-agarose beads with binding buffer.

  • Snail Immobilization: Incubate the beads with GST-Snail in binding buffer for 1 hour at 4°C with gentle rotation to immobilize the Snail protein.

  • Washing: Wash the beads three times with wash buffer to remove unbound GST-Snail.

  • Binding Reaction:

    • In separate tubes, add the GST-Snail-bound beads.

    • Add a constant amount of His-p53 to each tube.

    • Add varying concentrations of the this compound analog (or DMSO as a vehicle control) to the tubes.

    • Incubate the mixture for 2-3 hours at 4°C with gentle rotation.

  • Washing: Wash the beads five times with wash buffer to remove unbound proteins.

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Probe the membrane with an anti-His tag antibody to detect bound p53.

    • Probe a parallel blot or strip the membrane and re-probe with an anti-GST antibody to confirm equal loading of GST-Snail.

  • Detection and Analysis:

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.

    • Quantify the band intensities using densitometry software.

    • Calculate the percentage of p53 binding inhibition at each analog concentration and determine the IC50 value.

Protocol 3: In Vitro Angiogenesis - Endothelial Tube Formation Assay

Objective: To assess the anti-angiogenic potential of this compound analogs by measuring their effect on the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (BME), such as Matrigel®

  • 96-well cell culture plates

  • Calcein AM (for fluorescent visualization)

  • This compound analog stock solutions

Procedure:

  • Plate Coating:

    • Thaw the BME on ice.

    • Using pre-chilled pipette tips, coat the wells of a 96-well plate with BME (50 µL/well).

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Cell Preparation:

    • Culture HUVECs to 70-90% confluency.

    • Harvest the cells using trypsin and resuspend them in a serum-reduced medium.

    • Count the cells and adjust the concentration to 1-2 x 10⁵ cells/mL.

  • Treatment and Seeding:

    • In separate tubes, mix the HUVEC suspension with varying concentrations of the this compound analog (or vehicle control).

    • Gently add 100 µL of the cell suspension to each BME-coated well.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • Visualization and Quantification:

    • After incubation, visualize the tube formation using a phase-contrast microscope.

    • For quantification, the cells can be stained with Calcein AM prior to imaging with a fluorescence microscope.

    • Capture images of the tube network in each well.

    • Analyze the images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of junctions, and number of loops.

  • Data Analysis:

    • Calculate the percentage of inhibition of tube formation for each concentration of the analog compared to the vehicle control.

    • Determine the EC50 value for the anti-angiogenic effect.

Conclusion

The development of potent and selective this compound analogs holds significant promise for the treatment of K-Ras-mutated and other aggressive cancers. The protocols and guidelines presented in this document provide a comprehensive framework for the synthesis, characterization, and biological evaluation of novel this compound derivatives. By systematically applying these methodologies, researchers can identify lead candidates with improved therapeutic potential for further preclinical and clinical development.

References

Troubleshooting & Optimization

Identifying and mitigating off-target effects of GN25

Author: BenchChem Technical Support Team. Date: November 2025

GN25 Technical Support Center

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for identifying and mitigating the off-target effects of the hypothetical kinase inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for this compound?

A1: Off-target effects are unintended interactions between a drug, such as this compound, and proteins other than its intended therapeutic target. These interactions can lead to unexpected biological responses, cellular toxicity, or a reduction in the therapeutic efficacy of the compound. For a kinase inhibitor like this compound, off-target binding to other kinases is a common issue due to the conserved nature of the ATP-binding pocket across the kinome.

Q2: How can I determine if the observed phenotype in my experiment is due to an off-target effect of this compound?

A2: A key strategy is to use a structurally distinct inhibitor that targets the same primary protein as this compound. If this second inhibitor reproduces the observed phenotype, it is more likely to be an on-target effect. Conversely, if the phenotype is unique to this compound, an off-target effect should be suspected. Additionally, performing a dose-response experiment is crucial; on-target effects should typically occur at lower concentrations of this compound than off-target effects.

Q3: What are the initial steps to identify the specific off-targets of this compound?

A3: The initial approach is typically a broad-spectrum kinase profiling assay. These assays screen this compound against a large panel of purified kinases (e.g., over 400) to measure its binding affinity or inhibitory activity. This provides a quantitative profile of which kinases, other than the intended target, are bound or inhibited by this compound and at what concentrations.

Troubleshooting Guides

Problem 1: My cellular assay results with this compound are inconsistent with its known on-target activity.

This could be due to off-target effects, issues with compound stability, or cell permeability. The following workflow can help troubleshoot this issue.

G cluster_0 Troubleshooting Inconsistent Cellular Data A Inconsistent Cellular Results Observed with this compound B Is the phenotype reproducible with a structurally different inhibitor for the same target? A->B C Phenotype likely ON-TARGET. Investigate other experimental variables (e.g., cell line, passage number). B->C  Yes D Phenotype may be OFF-TARGET. B->D No   E Perform Broad Kinase Profiling Panel D->E F Perform Cellular Thermal Shift Assay (CETSA) D->F G Identify potential off-targets based on binding data. E->G F->G G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Signal 1 B Target Kinase A A->B C Substrate 1 B->C D Desired Cellular Response C->D X Signal 2 Y Off-Target Kinase X X->Y Z Substrate 2 Y->Z W Unintended Side Effect Z->W This compound This compound This compound->B Inhibition This compound->Y Inhibition

Stability of GN25 in solution and long-term storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the p53-Snail binding inhibitor, GN25, in solution and under long-term storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: Solid (powder) this compound should be stored at -20°C and protected from light. Following these conditions, the compound is expected to be stable for up to 3 years.[1] Always refer to the product-specific data sheet for the most accurate information.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] To prepare a stock solution, dissolve the solid compound in anhydrous DMSO to your desired concentration (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming or brief sonication can be used to aid dissolution if necessary.[3]

Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?

A3: Once prepared, stock solutions of this compound in DMSO should be aliquoted into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[3] These aliquots should be stored in tightly sealed vials under the following conditions:

  • -80°C: for long-term storage, up to 6 months.

  • -20°C: for short-term storage, up to 1 month.

It is crucial to use anhydrous DMSO and protect the solution from moisture and light to maintain stability.

Q4: Can I store this compound in aqueous solutions or cell culture media?

A4: It is not recommended to store this compound in aqueous solutions or cell culture media for extended periods. Small molecules, especially those with hydrophobic characteristics, can be unstable in aqueous environments. Prepare fresh dilutions from your DMSO stock solution for each experiment.

Q5: What is the maximum recommended concentration of DMSO in my cell culture experiment?

A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cellular toxicity. A concentration of less than 0.5% is generally tolerated by most cell lines, but it is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.

Troubleshooting Guide

Problem 1: My this compound has precipitated out of solution after dilution in aqueous buffer or cell culture medium.

  • Cause: This is a common issue for hydrophobic compounds when transferred from a high-concentration organic stock solution to an aqueous environment, a phenomenon known as "solvent shock." The final concentration of this compound may have exceeded its solubility limit in the aqueous medium.

  • Solution:

    • Reduce Final Concentration: Try using a lower final concentration of this compound in your experiment.

    • Optimize Dilution: Instead of diluting the DMSO stock directly into a large volume of aqueous buffer, try a serial dilution approach. First, make an intermediate dilution in your buffer or medium, and then add this to your final experimental volume.

    • Pre-warm Media: Ensure your cell culture medium is at 37°C before adding the diluted this compound.

    • Increase DMSO Concentration (with caution): A slightly higher final DMSO concentration (up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control.

Problem 2: I am observing inconsistent or lower-than-expected activity of this compound in my experiments.

  • Cause: This could be due to degradation of the compound in the stock solution or in the experimental medium. Repeated freeze-thaw cycles can lead to degradation, and exposure of the aqueous working solution to light or air over time can also reduce activity.

  • Solution:

    • Use Fresh Aliquots: Always use a fresh aliquot of your DMSO stock solution for each experiment to avoid issues from repeated freeze-thaw cycles.

    • Prepare Fresh Working Solutions: Prepare your final working dilutions of this compound immediately before use.

    • Protect from Light: The 1,4-naphthoquinone core of this compound suggests potential photosensitivity. Protect all solutions containing this compound from direct light exposure.

    • Consider Oxidation: The thioether functional group in this compound is susceptible to oxidation, which could lead to a loss of activity. While oxidation by atmospheric oxygen is generally slow, the presence of reactive oxygen species in your experimental system could accelerate this process. Minimize the time the compound spends in aqueous solution before analysis.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Conditions
Solid (Powder)-20°CUp to 3 yearsProtect from light
Stock Solution in DMSO-80°CUp to 6 monthsAliquot, protect from light and moisture
Stock Solution in DMSO-20°CUp to 1 monthAliquot, protect from light and moisture

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Calculate Required Mass: Determine the mass of this compound needed to achieve a 10 mM concentration in your desired volume of DMSO. (Molecular Weight of this compound = 322.33 g/mol ).

  • Weigh Compound: Accurately weigh the calculated mass of solid this compound in a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolve: Vortex the solution for 1-2 minutes until the solid is completely dissolved. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes.

  • Aliquot for Storage: Dispense the stock solution into single-use aliquots in sterile, tightly sealed vials.

  • Store: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.

Visualizations

GN25_Troubleshooting_Workflow Troubleshooting this compound Solubility Issues start Precipitation observed in aqueous solution check_concentration Is the final concentration too high? start->check_concentration lower_concentration Lower the final concentration check_concentration->lower_concentration Yes check_dilution Was the dilution performed correctly? check_concentration->check_dilution No success Problem Resolved lower_concentration->success serial_dilution Use serial dilution or pre-warm media check_dilution->serial_dilution No check_solvent Is the solvent system adequate? check_dilution->check_solvent Yes serial_dilution->success adjust_dmso Adjust final DMSO% (max 0.5%) & use vehicle control check_solvent->adjust_dmso No fail Issue persists, consider alternative formulation check_solvent->fail Yes adjust_dmso->success

Caption: A workflow for troubleshooting this compound precipitation in aqueous solutions.

GN25_Potential_Degradation Potential Degradation Pathways of this compound This compound This compound (Thioether, Naphthoquinone, Carboxylic Acid) Oxidation Oxidation This compound->Oxidation ROS, O2 Photodegradation Photodegradation (Light Exposure) This compound->Photodegradation UV/Visible Light Sulfoxide This compound-Sulfoxide Oxidation->Sulfoxide Sulfone This compound-Sulfone Oxidation->Sulfone Photo_Products Photodegradation Products Photodegradation->Photo_Products Sulfoxide->Oxidation Further Oxidation

Caption: Hypothetical degradation pathways for this compound based on its functional groups.

References

Addressing variability in experimental results with GN25

Author: BenchChem Technical Support Team. Date: November 2025

GN25 Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in experimental results and to provide guidance on the effective use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. By binding to the allosteric pocket of MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1/2, leading to a downstream blockade of signaling.

Q2: What is the recommended solvent for reconstituting and diluting this compound?

For in vitro experiments, it is recommended to reconstitute this compound in dimethyl sulfoxide (DMSO) to create a stock solution. For cell-based assays, further dilutions should be made in the appropriate cell culture medium to minimize DMSO concentration, ideally keeping it below 0.1% (v/v) in the final assay volume to avoid solvent-induced artifacts.

Q3: What is the expected IC50 of this compound in sensitive cell lines?

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and assay conditions. However, in sensitive cancer cell lines with activating BRAF or RAS mutations, the IC50 for inhibition of cell proliferation is typically in the low nanomolar range.

Troubleshooting Guide

Issue 1: High variability in IC50 values between experiments.

High variability in IC50 values is a common issue that can arise from several factors. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Cell Passage Number Ensure that cells are used within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to inhibitors.
Cell Seeding Density Optimize and maintain a consistent cell seeding density for all experiments. Overly confluent or sparse cultures can exhibit different growth rates and drug sensitivities.
Reagent Stability Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Assay Incubation Time Use a consistent incubation time for the drug treatment. Variations in exposure time will directly impact the apparent IC50 value.

Issue 2: Lower than expected potency in cell-based assays.

If this compound is demonstrating lower than expected potency, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Drug Efflux Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein). Co-incubation with a known efflux pump inhibitor can help determine if this is a contributing factor.
Protein Binding The presence of high concentrations of serum proteins in the culture medium can reduce the effective concentration of this compound. Consider reducing the serum concentration during the drug treatment period.
Cell Line Resistance The cell line being used may have intrinsic or acquired resistance mechanisms to MEK inhibitors. Verify the mutational status of key genes in the MAPK pathway (e.g., BRAF, RAS).

Experimental Protocols

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol is designed to assess the inhibitory activity of this compound on the MAPK/ERK pathway.

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-16 hours.

  • This compound Treatment: Treat the cells with varying concentrations of this compound for 2 hours. Include a DMSO vehicle control.

  • Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes to induce ERK1/2 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

Visualizations

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription This compound This compound This compound->MEK Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Troubleshooting_Workflow Start High Variability in Experimental Results CheckReagents Check Reagent Stability and Preparation Start->CheckReagents CheckCells Verify Cell Health and Passage Number Start->CheckCells StandardizeProtocol Standardize Experimental Protocol CheckReagents->StandardizeProtocol CheckCells->StandardizeProtocol ConsistentResults Consistent Results StandardizeProtocol->ConsistentResults Yes InconsistentResults Inconsistent Results StandardizeProtocol->InconsistentResults No ReviewData Review Data Analysis and Statistical Methods InconsistentResults->ReviewData

Caption: A logical workflow for troubleshooting variability in experimental results.

Technical Support Center: Validating the Specificity of GN25's Action

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and interpreting control experiments for validating the specificity of GN25, a p53-Snail binding inhibitor.

Frequently Asked Questions (FAQs)

Q1: My this compound treatment is showing toxicity in my cell line, but I'm not seeing the expected p53 activation. How can I be sure the toxicity is due to on-target effects?

A1: It's crucial to distinguish between on-target and off-target toxicity. We recommend performing a "rescue" experiment by knocking down the expression of p53 using siRNA or shRNA. If the toxicity of this compound is mediated by p53, its depletion should lead to a partial or complete rescue of cell viability.

Q2: I'm observing p53 and p21 induction with this compound treatment as expected. Does this confirm that this compound is acting specifically through the p53-Snail interaction?

A2: While p53 and p21 induction are strong indicators of on-target activity, they don't definitively rule out other mechanisms.[1] To further validate specificity, we recommend using a structurally similar but inactive analog of this compound as a negative control. This control compound should not inhibit the p53-Snail interaction and, therefore, should not induce p53 and p21.

Q3: How can I confirm that this compound is directly binding to the p53-Snail complex in my experimental system?

A3: Direct target engagement can be assessed using biophysical methods like Surface Plasmon Resonance (SPR).[2][3] This technique allows for the real-time measurement of binding between purified proteins and a small molecule. You can immobilize a purified p53-Snail complex on an SPR sensor chip and measure the binding affinity of this compound.

Q4: My results with this compound are inconsistent across different cancer cell lines. What could be the reason for this variability?

A4: The action of this compound has been shown to be dependent on the K-Ras mutation status.[1] this compound activates p53 in a K-Ras-dependent manner. Therefore, you should first verify the K-Ras mutation status of your cell lines. We recommend including both K-Ras mutated (e.g., A549, HCT116) and K-Ras wild-type cell lines in your experiments for comparison.

Troubleshooting Guides

Problem 1: High background signal or non-specific effects observed with this compound treatment.
  • Possible Cause: The concentration of this compound used may be too high, leading to off-target effects.

  • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound that induces the desired on-target effects (p53/p21 induction) without causing excessive non-specific toxicity.

  • Possible Cause: The vehicle used to dissolve this compound might be causing cellular stress.

  • Solution: Always include a vehicle-only control in your experiments. The vehicle (e.g., DMSO) concentration should be kept constant across all treatment groups and should be at a level that does not affect cell viability or the signaling pathways being studied.

Problem 2: Difficulty in interpreting the results of a target knockdown experiment.
  • Possible Cause: Incomplete knockdown of the target protein (p53).

  • Possible Cause: The phenotype being measured is not solely dependent on the targeted pathway.

  • Solution: Use multiple, distinct siRNAs targeting different sequences of the p53 mRNA to rule out off-target effects of the siRNA itself.[4]

Experimental Protocols

Protocol 1: Validating On-Target Toxicity using p53 Knockdown

This protocol describes how to determine if the cytotoxic effects of this compound are mediated through its intended target, p53.

Methodology:

  • Cell Seeding: Seed cells (e.g., A549) in 96-well plates at a density that allows for logarithmic growth for the duration of the experiment.

  • siRNA Transfection: On the following day, transfect the cells with either a non-targeting control siRNA or a p53-specific siRNA using a suitable transfection reagent.

  • This compound Treatment: After 24-48 hours of transfection (to allow for target protein knockdown), treat the cells with a range of this compound concentrations. Include a vehicle-only control.

  • Viability Assay: After 24-72 hours of this compound treatment, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Western Blot Analysis: In parallel, seed cells in larger plates and perform the same transfection and treatment. Harvest cell lysates to confirm p53 knockdown and assess the levels of downstream markers like p21.

Expected Data:

Treatment Groupp53 Expression (relative to control)Cell Viability (% of vehicle control)
Control siRNA + Vehicle1.0100
Control siRNA + this compound (X µM)1.050
p53 siRNA + Vehicle0.298
p53 siRNA + this compound (X µM)0.285
Protocol 2: Negative Control Compound Experiment

This protocol uses a structurally similar, inactive analog of this compound to demonstrate that the observed effects are due to the specific chemical structure of this compound.

Methodology:

  • Cell Seeding: Seed K-Ras mutated cells (e.g., HCT116) in appropriate culture plates for both Western blot and cell viability analysis.

  • Compound Treatment: Treat the cells with equimolar concentrations of this compound and the inactive analog. Include a vehicle-only control.

  • Western Blot Analysis: After a suitable incubation period (e.g., 6-24 hours), harvest cell lysates and perform Western blotting for p53 and p21.

  • Viability Assay: In a parallel plate, assess cell viability after 48-72 hours of treatment.

Expected Data:

Treatmentp53 Induction (fold change)p21 Induction (fold change)Cell Viability (% of vehicle control)
Vehicle1.01.0100
This compound4.53.845
Inactive Analog1.11.295

Visualizations

GN25_Signaling_Pathway cluster_0 This compound Action This compound This compound p53_Snail p53-Snail Complex This compound->p53_Snail inhibits binding p53 p53 (active) p53_Snail->p53 releases p21 p21 p53->p21 induces Apoptosis Apoptosis / Cell Cycle Arrest p21->Apoptosis

Caption: Signaling pathway of this compound action.

Experimental_Workflow_p53_Knockdown cluster_workflow p53 Knockdown Experiment Workflow start Seed Cells transfect Transfect with siRNA (Control vs. p53) start->transfect treat Treat with this compound (Vehicle vs. This compound) transfect->treat viability Assess Cell Viability (e.g., MTT assay) treat->viability western Confirm Knockdown (Western Blot) treat->western analyze Analyze Data viability->analyze western->analyze

Caption: Experimental workflow for p53 knockdown control.

Logical_Relationship_Specificity_Controls cluster_logic Logic of Specificity Controls observation Observed Effect (e.g., Cell Death) on_target On-Target Effect (p53-Snail Inhibition) observation->on_target Is it due to? off_target Off-Target Effect observation->off_target Or is it due to? kd_control Control: p53 Knockdown (Rescue expected) on_target->kd_control Test with neg_control Control: Inactive Analog (No effect expected) on_target->neg_control Test with

Caption: Logical relationship of specificity controls.

References

Technical Support Center: Investigating the Degradation of GN25 in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying potential degradation products of GN25 in biological systems.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental investigation of this compound metabolism.

ProblemPotential Cause(s)Recommended Solution(s)
No degradation of this compound is observed in in vitro assays (e.g., liver microsomes, S9 fractions, hepatocytes). 1. Low metabolic activity of the chosen in vitro system. 2. Inappropriate incubation time or concentration of this compound. 3. Suboptimal assay conditions (e.g., cofactor concentrations, pH, temperature). 4. The primary route of metabolism is not hepatic.1. Use a more metabolically active system (e.g., primary hepatocytes instead of microsomes). Consider using induced microsomes or S9 fractions. 2. Optimize incubation time and this compound concentration. Perform a time-course and concentration-response experiment. 3. Ensure optimal concentrations of cofactors (e.g., NADPH, UDPGA), and verify the pH and temperature of the incubation. 4. Investigate extrahepatic metabolism using tissue homogenates from other organs (e.g., intestine, kidney, lung).
Poor recovery of this compound and its metabolites from biological samples. 1. Inefficient extraction method. 2. Adsorption of compounds to labware. 3. Instability of metabolites during sample processing and storage.1. Optimize the extraction solvent and technique (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). 2. Use low-binding tubes and plates. 3. Process samples on ice, add antioxidants or enzyme inhibitors if necessary, and store at -80°C. Analyze samples as soon as possible.
Difficulty in identifying and characterizing putative metabolites by mass spectrometry (MS). 1. Low abundance of metabolites. 2. Co-elution with endogenous matrix components leading to ion suppression. 3. Lack of authentic standards for confirmation.1. Concentrate the sample before analysis. Use a more sensitive mass spectrometer. 2. Optimize the chromatographic separation to resolve metabolites from interfering matrix components. 3. Synthesize the suspected metabolites or use high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) to propose the structure. Further confirmation can be achieved using techniques like NMR spectroscopy.
Observed metabolic profile in vitro does not match the in vivo results. 1. Contribution of non-cytochrome P450 enzymes not present or active in the selected in vitro system. 2. Involvement of gut microbial metabolism in vivo. 3. Differences in drug transport and distribution.1. Use more comprehensive in vitro models like primary hepatocytes or tissue slices that contain a broader range of enzymes. 2. Investigate the role of gut microbiota by performing incubations with fecal homogenates. 3. This is a complex issue that may require further in vivo studies to understand the pharmacokinetic and pharmacodynamic differences.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its potential therapeutic applications?

This compound is a specific inhibitor of the p53-Snail binding, exhibiting antitumor effects.[1][2][3] It is a 2-thio-dimethoxy naphthoquinone analog that can induce the expression of p53 and p21.[3] Its potential therapeutic applications are primarily in cancer research, particularly for cancers with K-Ras mutations or Snail overexpression, such as colon, pancreatic, and lung cancers.[3]

2. What is the chemical structure of this compound?

The molecular formula of this compound is C₁₅H₁₄O₆S. Its chemical name is 3-​[(1,​4-​dihydro-​5,​8-​dimethoxy-​1,​4-​dioxo-​2-​naphthalenyl)thio]-​propanoic acid.

3. What are the predicted major metabolic pathways for this compound?

Based on its chemical structure, which includes a dimethoxynaphthoquinone core and a propanoic acid thioether side chain, the following metabolic pathways are predicted:

  • Phase I Metabolism (Functionalization):

    • Oxidation: The naphthoquinone ring and the methoxy groups are susceptible to oxidation by cytochrome P450 (CYP) enzymes. This can lead to hydroxylation, demethylation (O-demethylation), and further oxidation of the resulting functional groups. Aromatic hydroxylation is a common metabolic route for such ring systems.

    • Sulfoxidation: The thioether linkage can be oxidized to a sulfoxide and then to a sulfone.

  • Phase II Metabolism (Conjugation):

    • Glucuronidation: The hydroxyl groups introduced during Phase I metabolism, as well as the carboxylic acid group of the propanoic acid side chain, are potential sites for glucuronidation.

    • Sulfation: Phenolic hydroxyl groups can also undergo sulfation.

4. What experimental systems can be used to study the metabolism of this compound?

A variety of in vitro and in vivo systems can be employed:

  • In Vitro Systems:

    • Liver Microsomes: Primarily used to study Phase I metabolism mediated by CYPs.

    • Liver S9 Fraction: Contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II reactions.

    • Primary Hepatocytes: Considered the "gold standard" for in vitro metabolism studies as they contain a full complement of drug-metabolizing enzymes and cofactors.

    • Recombinant Human CYP Enzymes: Used to identify the specific CYP isoforms responsible for the metabolism of this compound.

  • In Vivo Systems:

    • Animal Models (e.g., rodents, non-rodents): Essential for understanding the overall metabolic fate, distribution, and excretion of this compound and its metabolites in a whole organism.

5. What analytical techniques are suitable for identifying and quantifying this compound and its degradation products?

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The most powerful and commonly used technique for the detection, identification, and quantification of drug metabolites in complex biological matrices due to its high sensitivity and selectivity.

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which aids in the determination of the elemental composition of metabolites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A crucial tool for the definitive structural elucidation of metabolites, especially for distinguishing between isomers.

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes

Objective: To identify the Phase I metabolites of this compound.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • Incubator/water bath at 37°C

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.

  • Add the this compound stock solution to the HLM mixture to initiate the reaction. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzyme activity.

  • Add the NADPH regenerating system to start the metabolic reaction.

  • Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).

  • Stop the reaction by adding an equal volume of cold ACN with 0.1% formic acid.

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Include control incubations without NADPH to differentiate between enzymatic and non-enzymatic degradation.

In Vivo Metabolism of this compound in Rodents

Objective: To identify the major metabolites of this compound in plasma and urine.

Materials:

  • This compound formulation for dosing (e.g., in a vehicle like saline with a solubilizing agent)

  • Rodents (e.g., rats or mice)

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Centrifuge

Procedure:

  • Acclimate the animals to the experimental conditions.

  • Administer a single dose of this compound to the animals via the intended clinical route (e.g., oral or intravenous).

  • Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dose.

  • Process the blood samples to obtain plasma by centrifugation.

  • House the animals in metabolic cages and collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h).

  • Process the plasma and urine samples for analysis. This may involve protein precipitation for plasma and dilution for urine.

  • Analyze the samples by LC-MS/MS to identify and quantify this compound and its metabolites.

Visualizations

GN25_Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Oxidation Oxidation (CYP450) This compound->Oxidation Hydroxylation, O-demethylation Sulfoxidation Sulfoxidation This compound->Sulfoxidation Thioether oxidation Glucuronidation Glucuronidation (UGTs) This compound->Glucuronidation Carboxylic acid conjugation Oxidized_Metabolites Hydroxylated/Demethylated Metabolites Oxidation->Oxidized_Metabolites Sulfoxide_Metabolite Sulfoxide Metabolite Sulfoxidation->Sulfoxide_Metabolite Oxidized_Metabolites->Glucuronidation Sulfation Sulfation (SULTs) Oxidized_Metabolites->Sulfation Sulfone_Metabolite Sulfone Metabolite Sulfoxide_Metabolite->Sulfone_Metabolite Further oxidation Excretion Excretion (Urine, Feces) Sulfone_Metabolite->Excretion Glucuronide_Conjugates Glucuronide Conjugates Glucuronidation->Glucuronide_Conjugates Sulfate_Conjugates Sulfate Conjugates Sulfation->Sulfate_Conjugates Glucuronide_Conjugates->Excretion Sulfate_Conjugates->Excretion

Caption: Predicted metabolic pathways of this compound in biological systems.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Microsomes Liver Microsomes Metabolite_Profiling_LCMS Metabolite Profiling by LC-MS/MS Microsomes->Metabolite_Profiling_LCMS Phase I Hepatocytes Hepatocytes Hepatocytes->Metabolite_Profiling_LCMS Phase I & II S9 S9 Fraction S9->Metabolite_Profiling_LCMS Phase I & some Phase II Putative_Metabolites Identification of Putative Metabolites Metabolite_Profiling_LCMS->Putative_Metabolites Data Analysis Animal_Dosing Animal Dosing (e.g., Rat) Sample_Collection Sample Collection (Plasma, Urine, Feces) Animal_Dosing->Sample_Collection Sample_Collection->Metabolite_Profiling_LCMS Structure_Elucidation Structural Elucidation (HRMS, NMR) Putative_Metabolites->Structure_Elucidation Further Characterization

Caption: Experimental workflow for identifying this compound degradation products.

References

Validation & Comparative

GN25: A Targeted Approach to Transcription Modulation vs. General Transcription Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics and molecular biology research, the ability to control gene expression is a powerful tool. For decades, general transcription inhibitors have been employed to halt the proliferation of rapidly dividing cells by indiscriminately blocking the fundamental process of transcription. However, the lack of specificity of these inhibitors often leads to significant off-target effects and toxicity. A newer, more targeted approach is emerging, exemplified by compounds like GN25, which instead of targeting the general transcription machinery, focuses on specific protein-protein interactions that regulate the activity of key transcription factors. This guide provides a comparative analysis of this compound and general transcription inhibitors, supported by experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and general transcription inhibitors lies in their molecular targets and mechanisms of action.

General Transcription Inhibitors: These compounds, such as α-amanitin, actinomycin D, flavopiridol, and triptolide, act by directly interfering with the core components of the transcription machinery, primarily RNA Polymerase II (Pol II). Their mechanisms include intercalating into DNA to block Pol II progression, inhibiting the kinase activity required for transcription initiation and elongation, or inducing the degradation of Pol II itself. This broad-spectrum inhibition leads to a global shutdown of mRNA synthesis, affecting all actively transcribed genes.

This compound: A Specific Modulator of p53 Activity: In contrast, this compound operates with a more nuanced mechanism. It is a novel, specific inhibitor of the binding between the tumor suppressor protein p53 and the transcription factor Snail.[1][2] In certain cancer cells, particularly those with K-Ras mutations, Snail is overexpressed and sequesters p53, preventing it from activating its target genes involved in apoptosis and cell cycle arrest.[1][2] this compound disrupts this interaction, liberating p53 to resume its tumor-suppressive transcriptional activities.[1] Therefore, this compound does not inhibit transcription globally but rather modulates it in a context-dependent manner by restoring the function of a specific transcription factor.

GN25_Mechanism cluster_0 Normal p53 Pathway cluster_1 K-Ras Mutated Cancer Cell cluster_2 Effect of this compound DNA_Damage DNA Damage p53_active Active p53 DNA_Damage->p53_active Target_Genes Target Gene (e.g., p21, PUMA) p53_active->Target_Genes activates Apoptosis Apoptosis/ Cell Cycle Arrest Target_Genes->Apoptosis K_Ras Oncogenic K-Ras Snail Snail K_Ras->Snail induces p53_inactive Inactive p53 Snail->p53_inactive binds & sequesters This compound This compound Snail_this compound Snail This compound->Snail_this compound inhibits binding p53_free Active p53 Target_Genes_2 Target Gene (e.g., p21, PUMA) p53_free->Target_Genes_2 activates Apoptosis_2 Apoptosis/ Cell Cycle Arrest Target_Genes_2->Apoptosis_2

Figure 1: Mechanism of this compound in K-Ras mutated cancer cells.

General_Inhibitors_Mechanism cluster_inhibitors General Transcription Inhibitors DNA DNA Template Pol_II RNA Polymerase II DNA->Pol_II binds to mRNA mRNA transcript Pol_II->mRNA synthesizes Actinomycin_D Actinomycin D Actinomycin_D->DNA intercalates Triptolide Triptolide Triptolide->Pol_II degrades Flavopiridol Flavopiridol Flavopiridol->Pol_II inhibits kinases for Alpha_Amanitin α-Amanitin Alpha_Amanitin->Pol_II inhibits translocation of

Figure 2: General mechanisms of common transcription inhibitors.

Comparative Performance: Efficacy and Specificity

The differing mechanisms of action translate to distinct performance profiles in terms of efficacy and specificity. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and general transcription inhibitors in various cancer cell lines.

Inhibitor Target A549 (Lung Carcinoma) IC50 HCT116 (Colon Carcinoma) IC50 Other Cell Line IC50s Reference
This compound p53-Snail Interaction~10-20 µM (viability)~10-20 µM (viability)K-Ras-MEF: ~10 µM (viability)
α-Amanitin RNA Polymerase IINot widely reportedNot widely reportedMV411: 0.59 µM; THP1: 0.72 µM; K562: 2.0 µM
Actinomycin D DNA Intercalation~0.2 nM~2.6 nM (HCT-116)A2780: 1.7 nM; PC3: 0.276 nM
Flavopiridol CDKs (e.g., CDK9)Not widely reportedNot widely reportedLNCAP: 16 nM; K562: 130 nM; KMH2: 130 nM
Triptolide RNA Polymerase II (via XPB)15.6 nM (A549/TaxR)Not widely reportedCapan-1: 10 nM; SNU-213: 9.6 nM; MV-4-11: <30nM

Key Observations:

  • Potency: General transcription inhibitors like actinomycin D, flavopiridol, and triptolide exhibit high potency, with IC50 values often in the nanomolar range. This compound's effect on cell viability is observed at micromolar concentrations. This difference is expected, as directly halting the entire transcriptional machinery has a more immediate and profound cytotoxic effect than modulating a single regulatory interaction.

  • Specificity and Toxicity: While highly potent, the broad activity of general transcription inhibitors is also their main drawback, leading to significant toxicity in non-cancerous cells. This compound, on the other hand, demonstrates a degree of specificity. Its activity is particularly pronounced in K-Ras-mutated cancer cells where the Snail-p53 axis is a key vulnerability. This targeted approach suggests a potentially wider therapeutic window and reduced side effects.

Supporting Experimental Data

The efficacy of this compound has been demonstrated in both in vitro and in vivo models.

In Vitro Cell Viability: Treatment of K-Ras-mutated cancer cell lines A549 and HCT116 with this compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations of 10 and 20 µM. This effect was specific, as non-transformed cells or cancer cells without K-Ras mutation were less sensitive to this compound.

In Vivo Xenograft Studies: In a nude mouse xenograft model using A549 cells, intraperitoneal injection of this compound (10 and 20 mg/kg) not only blocked tumor progression but also induced tumor regression. Importantly, no significant toxicity was observed in the liver, pancreas, or kidney of the treated mice.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

p53-Snail Binding Assay (GST Pull-Down)

This assay was used to confirm that this compound directly inhibits the interaction between p53 and Snail.

  • Protein Expression and Purification: Recombinant GST-Snail and His-p53 proteins are expressed in E. coli and purified.

  • Binding Reaction: Purified GST-Snail is incubated with His-p53 in a binding buffer in the presence of various concentrations of this compound or a vehicle control (DMSO).

  • Pull-Down: Glutathione-sepharose beads are added to the mixture to capture the GST-Snail and any interacting proteins.

  • Washing and Elution: The beads are washed to remove non-specific binders, and the protein complexes are eluted.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The presence of His-p53 is detected using an anti-His antibody, and GST-Snail is detected with an anti-GST antibody. A reduction in the amount of co-precipitated His-p53 in the presence of this compound indicates inhibition of the binding.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

  • Cell Seeding: Cancer cells (e.g., A549, HCT116) are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or a general transcription inhibitor for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

Xenograft Mouse Model

This in vivo model assesses the anti-tumor efficacy of a compound.

  • Cell Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., A549).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are randomly assigned to treatment groups and receive regular intraperitoneal injections of this compound at specified doses (e.g., 10 or 20 mg/kg) or a vehicle control.

  • Tumor Measurement: Tumor volume is measured periodically using calipers.

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The effect of the compound on tumor growth is evaluated by comparing the tumor sizes and weights between the treated and control groups.

Conclusion

This compound represents a paradigm shift from the broad-spectrum inhibition of transcription to a more targeted modulation of transcriptional pathways. While general transcription inhibitors offer high potency in halting cell proliferation, their lack of specificity is a major hurdle in clinical applications. This compound, by targeting the specific p53-Snail interaction, provides a more selective approach, particularly for cancers with specific genetic backgrounds like K-Ras mutations. This specificity holds the promise of a better therapeutic index with reduced toxicity. The experimental data to date supports the potential of this compound as a promising anti-cancer agent, and its mechanism of action highlights the value of developing inhibitors for specific protein-protein interactions within the complex network of transcriptional regulation. Further research and clinical trials will be necessary to fully elucidate the therapeutic potential of this targeted approach in comparison to established general transcription inhibitors.

References

Unveiling the Anticancer Potential of GN25: A Cross-Validation of Independent Research Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of independent studies validates the anticancer effects of the novel small molecule GN25, a targeted inhibitor of the Snail-p53 binding interaction. This guide synthesizes key quantitative data, experimental methodologies, and elucidated signaling pathways from foundational and recent research, offering a valuable resource for researchers, scientists, and drug development professionals in the oncology field.

This compound has emerged as a promising therapeutic candidate due to its unique mechanism of action, which restores the tumor-suppressive function of p53 in cancer cells where it is inhibited by the transcription factor Snail. This guide provides a detailed comparison of findings from key independent studies, offering a multi-faceted view of this compound's efficacy and mechanism.

Quantitative Assessment of this compound's Anticancer Efficacy

The antitumor activity of this compound has been evaluated across various cancer cell lines and in in-vivo models. The following tables summarize the key quantitative findings from independent research, providing a comparative overview of its potency and effects.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Study
HCT116 (p53+/+)Colon Carcinoma~548Lee et al., 2010
HCT116 (p53-/-)Colon Carcinoma>2048Lee et al., 2010
A549Lung Carcinoma~7.548Lee et al., 2010
Panc-1Pancreatic CarcinomaNot sensitive48Lee et al., 2010
HUVECNormal EndothelialNot cytotoxic at concentrations tested24Choi et al., 2024
U87MGGlioblastomaNot cytotoxic at concentrations tested24Choi et al., 2024

Table 2: Induction of Apoptosis by this compound

Cell LineThis compound Concentration (µM)Apoptotic Cells (%)Assay MethodStudy
K-Ras-MEF10~35Annexin V/PI StainingLee et al., 2010

Table 3: In Vivo Antitumor Efficacy of this compound in a Xenograft Model

Cell Line XenograftTreatmentTumor Volume Reduction (%)Study
A549This compound (10 mg/kg, i.p.)~60Lee et al., 2010

Elucidating the Molecular Mechanisms of this compound

This compound's primary mechanism of action is the disruption of the Snail-p53 protein-protein interaction. This restores p53's ability to induce the expression of its target genes, such as p21, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.

GN25_Mechanism cluster_0 K-Ras Mutant Cancer Cell KRas Oncogenic K-Ras Snail Snail KRas->Snail induces p53 p53 Snail->p53 binds & inhibits p21 p21 p53->p21 activates Apoptosis Apoptosis p53->Apoptosis This compound This compound This compound->Snail inhibits binding to p53 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: Simplified signaling pathway of this compound action.

Recent studies have expanded on this initial understanding, revealing a broader impact of this compound on the tumor microenvironment. Research by Choi et al. (2024) demonstrated that this compound exhibits anti-angiogenic and anti-vasculogenic mimicry effects in endothelial and glioma cells. This is achieved through the dose-dependent reduction of the PI3K/AKT signaling pathway and the inhibition of MMP-2 and VEGF secretion.

Furthermore, a study by Hammoudeh et al. (2020) highlighted the immunomodulatory role of this compound in KRAS mutant non-small cell lung cancer. Their work showed that by inhibiting the Snail-p53 axis, this compound alters the expression profile of genes associated with immunoregulation, suggesting a potential to enhance anti-tumor immunity.

An abstract by Azmi et al. (2011) also indicated that this compound, in combination with the chemotherapeutic agent oxaliplatin, synergistically enhances growth inhibition and apoptosis in pancreatic cancer cell lines by targeting both the Hedgehog and K-ras pathways.

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, detailed methodologies from the cited studies are provided below.

Cell Viability Assay (MTT Assay)

This protocol is based on the methodology described by Lee et al. (2010).

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Treatment: Cells were treated with various concentrations of this compound (or vehicle control) and incubated for an additional 48 hours.

  • MTT Addition: 20 µl of MTT solution (5 mg/ml in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The supernatant was removed, and 150 µl of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the vehicle-treated control.

MTT_Workflow cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate treat Treat with this compound start->treat incubate Incubate for 48h treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add DMSO incubate_mtt->solubilize read Measure absorbance at 570nm solubilize->read

Caption: Workflow for the MTT-based cell viability assay.
Apoptosis Analysis (Annexin V/PI Staining)

This protocol is based on the methodology described by Lee et al. (2010).

  • Cell Treatment: K-Ras-transformed mouse embryonic fibroblasts (MEFs) were treated with 10 µM this compound for 24 hours.

  • Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.

  • Incubation: The cells were incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V and PI positive) cells.

In Vivo Xenograft Study

This protocol is based on the methodology described by Lee et al. (2010).

  • Cell Implantation: A549 human lung cancer cells were subcutaneously injected into the flank of nude mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Treatment: Mice were treated with intraperitoneal (i.p.) injections of this compound (10 mg/kg) or a vehicle control every other day.

  • Tumor Measurement: Tumor volume was measured regularly using calipers.

  • Data Analysis: Tumor growth curves were plotted, and the percentage of tumor volume reduction in the treated group was calculated relative to the control group.

Conclusion

The collective evidence from independent studies strongly supports the anticancer effects of this compound. Its well-defined mechanism of action, targeting the Snail-p53 interaction, provides a solid rationale for its therapeutic potential, particularly in K-Ras-mutated cancers. The additional findings on its anti-angiogenic and immunomodulatory properties further broaden its scope of action. The quantitative data and detailed protocols presented in this guide offer a valuable resource for the scientific community to build upon this promising foundation and accelerate the development of this compound as a novel cancer therapeutic.

A Guide to the Preclinical Efficacy of GN25 in Tumor Regression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available preclinical data on the tumor regression effects of GN25, a novel inhibitor of the Snail-p53 binding interaction. While direct studies on the reproducibility of its effects are not yet published, this document summarizes the existing experimental evidence to serve as a foundational resource for researchers seeking to build upon or compare this compound in future investigations.

Mechanism of Action and Signaling Pathway

This compound is a 2-thio-dimethoxy naphthoquinone analog that functions as a specific inhibitor of the binding between the tumor suppressor protein p53 and the transcription factor Snail.[1] In many cancers with K-Ras mutations, oncogenic K-Ras induces Snail, which then binds to and promotes the expulsion of p53 from the cell, thereby inhibiting its tumor-suppressive functions.[1] By blocking the Snail-p53 interaction, this compound leads to the induction of p53 and its downstream target, the cell cycle inhibitor p21.[1][2] This restoration of p53 function can trigger cell death and growth arrest in cancer cells.[1]

Beyond its core mechanism, this compound has also been shown to possess anti-angiogenic and anti-vasculogenic mimicry properties. It can suppress migration, wound healing, and tube formation in endothelial cells, key processes in the formation of new blood vessels that supply tumors. This is achieved in part by reducing the secretion of matrix metalloproteinase (MMP)-2 and vascular endothelial growth factor (VEGF).

Below is a diagram illustrating the proposed signaling pathway of this compound.

GN25_Signaling_Pathway cluster_cell Cancer Cell KRas Oncogenic K-Ras Snail Snail KRas->Snail induces p53 p53 Snail->p53 binds & inhibits p21 p21 p53->p21 induces This compound This compound This compound->Snail inhibits binding Apoptosis Apoptosis/ Cell Cycle Arrest p21->Apoptosis

Figure 1: Proposed signaling pathway of this compound in K-Ras mutated cancer cells.

In Vivo Tumor Regression Data

An in vivo study using a xenograft model demonstrated the anti-tumor efficacy of this compound. Nude mice were intraperitoneally injected with A549 human lung cancer cells. Treatment with this compound was shown to not only block tumor progression but also induce tumor regression.

Treatment GroupDosageAdministration RouteStudy DurationOutcomeReference
This compound10 and 20 mg/kgIntraperitoneal (i.p.)Once a week for 10 weeksBlocked tumor progression and induced tumor regression
ControlVehicleIntraperitoneal (i.p.)Once a week for 10 weeksProgressive tumor growth

In Vitro Efficacy Data

This compound has been evaluated in various cancer cell lines, primarily those with K-Ras mutations, to assess its impact on cell viability and key protein expression.

Cell LineCancer TypeKey Mutation(s)This compound ConcentrationDurationEffectReference
A549Lung CancerK-Ras1-10 μM1-6 hoursDose- and time-dependent induction of p53 and p21
HCT116Colon CancerK-Ras1-10 μM1-6 hoursDose- and time-dependent induction of p53 and p21
K-Ras-mutated MEFMouse Embryonic FibroblastK-Ras10 and 20 μM24 hoursInhibition of cell viability
Capan-1Pancreatic CancerK-Ras, p53 (WT/MT)Not specifiedNot specifiedSignificantly reduced p53-Snail interaction
HUVECHuman Umbilical Vein Endothelial CellsN/ANot specifiedNot specifiedSuppressed migration, wound healing, and tube formation
U87MGGlioblastomaN/ANot specifiedNot specifiedInhibited migration, wound healing, and vasculogenic mimicry

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are summaries of the methodologies used in the key experiments cited in this guide.

In Vivo A549 Xenograft Tumor Model

A general workflow for this type of study is outlined below.

Xenograft_Workflow A549_prep A549 Cell Culture and Harvest injection Intraperitoneal Injection of A549 cells into Nude Mice A549_prep->injection tumor_formation Allow Tumors to Establish injection->tumor_formation randomization Randomize Mice into Treatment and Control Groups tumor_formation->randomization treatment Administer this compound (e.g., 10-20 mg/kg, i.p.) randomization->treatment control Administer Vehicle Control randomization->control monitoring Monitor Tumor Growth (e.g., caliper measurements) treatment->monitoring control->monitoring endpoint Endpoint Analysis: Tumor Weight, Histology, and Biomarker Analysis monitoring->endpoint

Figure 2: General workflow for an in vivo xenograft study.
  • Cell Line: A549 human lung adenocarcinoma cells are cultured in appropriate media.

  • Animals: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of A549 cells is injected, often subcutaneously or intraperitoneally, into the mice.

  • Treatment: Once tumors are established, mice are treated with this compound (e.g., 10 and 20 mg/kg, intraperitoneally, once a week) or a vehicle control.

  • Monitoring: Tumor size is measured regularly using calipers. Animal weight and overall health are also monitored.

  • Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis such as histology or western blotting.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured on a plate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

Western Blotting for p53 and p21

This technique is used to detect and quantify the levels of specific proteins.

  • Cell Lysis: Cells treated with this compound or control are harvested and lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for p53 and p21, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or with a digital imager. The intensity of the bands corresponds to the amount of protein.

Conclusion and Future Directions

The existing data suggests that this compound is a promising anti-cancer agent, particularly for tumors harboring K-Ras mutations. Its dual mechanism of reactivating the p53 pathway and inhibiting angiogenesis presents a multi-pronged attack on tumor growth. However, the lack of dedicated reproducibility studies highlights a critical gap in the current understanding of this compound.

For future research, it is imperative to conduct independent studies to confirm the reported tumor regression effects of this compound. Furthermore, head-to-head comparison studies with other targeted therapies or standard-of-care chemotherapeutics would be highly valuable in positioning this compound within the landscape of cancer treatment. Such studies should include detailed reporting of experimental protocols and raw data to facilitate meta-analysis and further reproducibility efforts. Researchers are encouraged to use the information provided in this guide as a starting point for designing robust and well-controlled experiments to further elucidate the therapeutic potential of this compound.

References

Benchmarking Novel p53-Snail Axis Inhibitors Against the First-in-Class Compound GN25

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between the tumor suppressor protein p53 and the transcription factor Snail is a critical nexus in cancer progression, particularly in malignancies driven by K-Ras mutations. Snail can directly bind to and suppress p53, thereby promoting cell survival and epithelial-to-mesenchymal transition (EMT). The disruption of this protein-protein interaction has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of the benchmark p53-Snail inhibitor, GN25, and a novel inhibitor, CYD19, which targets the p53-Snail axis through a distinct mechanism.

Overview of Inhibitors

This compound is a small molecule inhibitor designed to directly block the binding of Snail to p53.[1] This restores p53's tumor-suppressive functions, such as inducing apoptosis and cell cycle arrest, specifically in cancer cells with oncogenic K-Ras mutations.[1][2] this compound and its analog, GN29, have demonstrated anti-tumor effects in preclinical models.[1]

CYD19 is a novel small-molecule compound that does not directly inhibit the p53-Snail interaction. Instead, it targets the interaction between Snail and the co-activators CBP/p300.[3] This disruption leads to the ubiquitination and subsequent degradation of Snail, which in turn liberates p53 from its suppression, restoring its activity.

Comparative Data

The following tables summarize the available quantitative data for this compound and CYD19 from published studies. It is important to note that these results are from separate experiments and may not be directly comparable due to variations in cell lines and experimental conditions.

Inhibitor Target Mechanism of Action Effective Concentration Range (in vitro) Observed Effects Reference
This compound p53-Snail InteractionDirectly blocks the binding of p53 to Snail.5-20 µMInduces p53 and p21 expression, inhibits cell viability in K-Ras-mutated cells.
CYD19 CBP/p300-Snail InteractionDisrupts the Snail-CBP/p300 interaction, leading to Snail degradation.25-100 nMDecreases Snail protein levels, increases p53 and p21 expression, induces apoptosis.
Cell Line Inhibitor Assay Concentration Result Reference
A549 (K-Ras mutant)This compoundMTT Assay10 µMSignificant reduction in cell viability after 24h.
HCT116 (K-Ras mutant)This compoundMTT Assay10 µMSignificant reduction in cell viability after 24h.
K-Ras-MEFThis compoundCell Viability10-20 µMInhibition of cell viability after 24h.
MMTV-PyMTCYD19CCK-8 Assay~50 nM (IC50)Inhibition of cell proliferation after 48h.
HCT116CYD19CCK-8 Assay~50 nM (IC50)Inhibition of cell proliferation after 48h.

Signaling Pathways and Mechanisms of Action

p53_Snail_Inhibitors p53-Snail Signaling Axis and Inhibitor Mechanisms cluster_0 Upstream Signaling cluster_1 p53-Snail Interaction cluster_2 Downstream Effects cluster_3 Novel Inhibitor Action Oncogenic K-Ras Oncogenic K-Ras Snail Snail Oncogenic K-Ras->Snail induces p53-Snail Complex p53-Snail Complex Snail->p53-Snail Complex Snail Degradation Snail Degradation Snail->Snail Degradation leads to p53 p53 p53->p53-Snail Complex Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis p53-Snail Complex->p53 inactivation Suppression of Tumorigenesis Suppression of Tumorigenesis Cell Cycle Arrest->Suppression of Tumorigenesis Apoptosis->Suppression of Tumorigenesis CBP/p300 CBP/p300 CBP/p300->Snail acetylates & stabilizes This compound This compound This compound->p53-Snail Complex inhibits binding CYD19 CYD19 CYD19->CBP/p300 inhibits interaction with Snail

Caption: p53-Snail signaling and inhibitor mechanisms.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Glutathione S-Transferase (GST) Pull-Down Assay

This assay is used to detect the direct interaction between p53 and Snail and to assess the ability of inhibitors to disrupt this interaction.

Protocol:

  • Protein Expression and Purification: Recombinant GST-tagged Snail and His-tagged p53 are expressed in E. coli and purified.

  • Binding Reaction: Purified GST-Snail is immobilized on glutathione-agarose beads. The beads are then incubated with purified His-p53 in a binding buffer.

  • Inhibitor Treatment: For inhibitor studies, compounds like this compound are added to the binding reaction at various concentrations.

  • Washing: The beads are washed several times to remove non-specific binding proteins.

  • Elution and Detection: The protein complexes are eluted from the beads and analyzed by SDS-PAGE followed by Western blotting using antibodies against His-tag (for p53) and GST-tag (for Snail). A reduction in the amount of p53 pulled down in the presence of the inhibitor indicates its efficacy.

GST_Pull_Down GST Pull-Down Assay Workflow GST-Snail GST-Snail Incubation Incubation GST-Snail->Incubation Glutathione Beads Glutathione Beads Glutathione Beads->Incubation His-p53 His-p53 His-p53->Incubation Inhibitor Inhibitor Inhibitor->Incubation Wash Wash Incubation->Wash Elution Elution Wash->Elution SDS-PAGE & Western Blot SDS-PAGE & Western Blot Elution->SDS-PAGE & Western Blot Analysis Analysis SDS-PAGE & Western Blot->Analysis

Caption: GST Pull-Down Assay Workflow.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, HCT116) are seeded in 96-well plates and allowed to adhere overnight.

  • Inhibitor Treatment: The cells are treated with various concentrations of the inhibitors (e.g., this compound, CYD19) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570-590 nm. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.

MTT_Assay MTT Cell Viability Assay Workflow Seed Cells Seed Cells Treat with Inhibitor Treat with Inhibitor Seed Cells->Treat with Inhibitor Add MTT Reagent Add MTT Reagent Treat with Inhibitor->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Determine Cell Viability Determine Cell Viability Measure Absorbance->Determine Cell Viability

Caption: MTT Cell Viability Assay Workflow.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins (e.g., p53, Snail, p21) in cell lysates.

Protocol:

  • Cell Lysis: Cells treated with or without inhibitors are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-p53, anti-Snail).

  • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels.

Conclusion

Both this compound and CYD19 represent promising strategies for targeting the p53-Snail axis in cancer therapy. This compound acts as a direct inhibitor of the p53-Snail interaction, showing efficacy in K-Ras-mutated cancer cells. In contrast, CYD19 offers a novel, indirect approach by promoting the degradation of Snail, thereby reactivating p53. The significantly lower effective concentration of CYD19 in preliminary studies suggests it may be a more potent inhibitor. However, further head-to-head studies are required for a definitive comparison of their therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation and benchmarking of novel inhibitors in this critical oncogenic pathway.

References

Validating the Molecular Mechanism of GN25-Induced Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the molecular mechanism of apoptosis induced by the novel compound GN25. Due to the limited publicly available data on this compound, this document serves as a template, presenting illustrative data and standardized protocols to guide researchers in their investigations. The methodologies and comparative analyses outlined herein are designed to rigorously assess the pro-apoptotic activity of this compound against alternative apoptosis-inducing agents.

Comparative Analysis of Apoptotic Induction

To quantitatively assess the efficacy of this compound in inducing apoptosis, a direct comparison with a known apoptosis inducer (Alternative Inducer) is essential. The following tables summarize key quantitative data from foundational apoptotic assays.

Table 1: Caspase Activation

Treatment (Concentration)Caspase-3 Activity (RFU)Caspase-8 Activity (RFU)Caspase-9 Activity (RFU)
Vehicle Control100 ± 1580 ± 1295 ± 18
This compound (10 µM) 850 ± 50 120 ± 20 750 ± 60
Alternative Inducer (5 µM)700 ± 45450 ± 35200 ± 25

Data are presented as Relative Fluorescence Units (RFU) and represent mean ± standard deviation.

Table 2: Apoptotic Cell Population Analysis

Treatment (Concentration)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control2.5 ± 0.51.0 ± 0.3
This compound (10 µM) 35.0 ± 3.2 15.0 ± 2.1
Alternative Inducer (5 µM)28.0 ± 2.510.0 ± 1.5

Cell populations were quantified by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Data represent the percentage of the total cell population.

Table 3: Expression Levels of Key Apoptotic Proteins

Treatment (Concentration)Bcl-2 (Relative Expression)Bax (Relative Expression)Cleaved PARP-1 (Relative Expression)Cytochrome c (Cytosolic Fraction)
Vehicle Control1.01.01.01.0
This compound (10 µM) 0.4 ± 0.05 2.5 ± 0.3 5.0 ± 0.6 4.5 ± 0.5
Alternative Inducer (5 µM)0.6 ± 0.072.0 ± 0.254.0 ± 0.53.0 ± 0.4

Protein expression levels were determined by Western blot analysis and quantified by densitometry, normalized to a loading control (e.g., β-actin). Data are expressed relative to the vehicle control.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and standardization.

Western Blot Analysis for Apoptotic Proteins
  • Cell Lysis: Treat cells with this compound or the alternative inducer for the desired time. Harvest and wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved PARP-1, and Cytochrome c overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software and normalize to a loading control.

Caspase Activity Assay
  • Cell Treatment and Lysis: Seed cells in a 96-well plate and treat with this compound or the alternative inducer. After treatment, lyse the cells with the provided lysis buffer.

  • Caspase Reaction: Add the caspase-3, -8, or -9 substrate conjugated to a fluorescent reporter to each well.

  • Fluorescence Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase activity relative to the vehicle control.

Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment and Harvesting: Treat cells with this compound or the alternative inducer. Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.

Visualizing the Molecular Pathways

The following diagrams illustrate the canonical signaling pathways of apoptosis, which provide a framework for understanding the potential mechanism of this compound.

GN25_Intrinsic_Pathway cluster_stimulus Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Forms pores CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-Caspase-9 -> Caspase-9 Apaf1->Casp9 Activates Casp3 Pro-Caspase-3 -> Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic (Mitochondrial) Apoptosis Pathway potentially activated by this compound.

GN25_Extrinsic_Pathway cluster_receptor Death Receptor Signaling cluster_caspase Caspase Cascade cluster_crosstalk Crosstalk with Intrinsic Pathway Ligand Death Ligand (e.g., FasL, TRAIL) Receptor Death Receptor (e.g., Fas, DR4/5) Ligand->Receptor Binds DISC DISC Formation (FADD, Pro-Caspase-8) Receptor->DISC Recruits Casp8 Pro-Caspase-8 -> Caspase-8 DISC->Casp8 Activates Casp3 Pro-Caspase-3 -> Caspase-3 Casp8->Casp3 Direct Activation Bid Bid -> tBid Casp8->Bid Cleaves Apoptosis Apoptosis Casp3->Apoptosis Mito Mitochondrion Bid->Mito Amplifies Signal Experimental_Workflow start Hypothesis: This compound Induces Apoptosis cell_culture Cell Culture with this compound Treatment start->cell_culture morphology Microscopic Observation (Cell Shrinkage, Blebbing) cell_culture->morphology viability Cell Viability Assay (MTT, Trypan Blue) cell_culture->viability apoptosis_detection Apoptosis Detection (Annexin V/PI Staining) viability->apoptosis_detection mechanism Elucidation of Mechanism apoptosis_detection->mechanism caspase_assay Caspase Activity Assays (Caspase-3, -8, -9) mechanism->caspase_assay western_blot Western Blot Analysis (Bcl-2 family, PARP) mechanism->western_blot conclusion Conclusion: This compound Induces Apoptosis via a Specific Pathway caspase_assay->conclusion western_blot->conclusion

Safety Operating Guide

Navigating the Disposal of GN25: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of laboratory materials are paramount to ensuring a safe and compliant work environment. While "GN25" is not a standard chemical identifier, it is commonly used as a laboratory shorthand for Sephadex G-25, a dextran-based gel filtration medium. This guide provides a detailed protocol for the safe disposal of Sephadex G-25, assuming this is the substance .

Important Note: The disposal procedures for any laboratory waste are dictated by the nature of the substances it has come into contact with. Unused Sephadex G-25 is not classified as a hazardous substance.[1][2] However, once used, the gel filtration medium must be treated as hazardous if it has been exposed to hazardous materials.

I. Pre-Disposal Safety and Handling

Before initiating the disposal process, it is crucial to consult the Safety Data Sheet (SDS) for Sephadex G-25 and any hazardous materials used in your experiments.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves.

  • Eye Protection: Use safety glasses with side shields or chemical goggles.[3]

  • Lab Coat: A standard lab coat should be worn.

  • Respiratory Protection: If there is a risk of dust formation from dry Sephadex G-25, use a NIOSH-approved N95 or P1 dust mask.[1]

General Handling Precautions:

  • Handle in a well-ventilated area.[4]

  • Avoid the formation and inhalation of dust.

  • Avoid contact with skin and eyes.

  • Keep in a suitable, closed container for disposal.

II. Step-by-Step Disposal Protocol

This protocol outlines the decision-making process and subsequent steps for the proper disposal of used Sephadex G-25.

Step 1: Decontamination and Neutralization

If your protocol allows, decontaminate the Sephadex G-25 to remove or neutralize hazardous substances. This may involve:

  • Washing with a Neutralizing Buffer: If the gel contains acidic or basic residues, wash it with a suitable neutralizing buffer.

  • Rinsing with Solvents: If the gel is contaminated with organic solvents, it may be possible to wash it with a compatible solvent to remove the hazardous material. Collect the solvent wash as hazardous waste.

  • Autoclaving for Biological Waste: If the gel has been in contact with non-hazardous biological materials, it can be sterilized by autoclaving.

Step 2: Waste Characterization

The most critical step in proper disposal is to characterize the waste accurately. Determine the nature of all contaminants that have passed through the Sephadex G-25, including:

  • Solvents (e.g., ethanol, methanol, acetonitrile)

  • Buffers (e.g., those containing sodium azide)

  • Biological samples (e.g., proteins, nucleic acids, cell lysates)

  • Radioactive isotopes

  • Other chemical reagents

Step 3: Segregation and Containment

Based on the waste characterization, segregate the used Sephadex G-25 into the appropriate waste stream.

  • Non-Hazardous Solid Waste: If the Sephadex G-25 has only been in contact with non-hazardous materials (e.g., saline solutions, simple buffers), it can typically be disposed of as non-hazardous solid waste. Place the dewatered gel in a sealed, clearly labeled container.

  • Hazardous Chemical Waste: If the gel is contaminated with hazardous chemicals, it must be disposed of as hazardous waste.

    • Place the gel slurry or dewatered gel into a designated, leak-proof hazardous waste container.

    • The container must be compatible with the chemicals it will hold.

    • Label the container clearly with the words "Hazardous Waste" and list all chemical constituents and their approximate concentrations.

  • Biohazardous Waste: If the gel is contaminated with potentially infectious biological materials, it must be treated as biohazardous waste.

    • Place the gel in a designated, leak-proof, and properly labeled biohazard bag or container.

    • Follow your institution's specific procedures for autoclaving and disposal of biohazardous waste.

  • Radioactive Waste: If the gel is contaminated with radioactive substances, it must be disposed of according to your institution's radiation safety protocols. This will involve specific containers, labeling, and decay-in-storage or pickup by a licensed disposal service.

Step 4: Final Disposal

Ensure that all waste containers are securely sealed and stored in a designated waste accumulation area. Follow your institution's Environmental Health and Safety (EHS) office procedures for the final pickup and disposal of the waste. All waste must be handled in accordance with local, state, and federal regulations.

III. Data Presentation: Safety and Hazard Summary

Hazard ClassificationDescriptionHandling Precautions
Physical Hazards Combustible solid. Dust may form an explosive mixture with air.Avoid creating dust. Keep away from ignition sources.
Health Hazards Not classified as a hazardous substance. May cause mild irritation to the eyes, skin, or respiratory tract upon contact or inhalation of dust.Wear appropriate PPE (gloves, eye protection). Use in a well-ventilated area.
Environmental Hazards No specific environmental hazards are identified for the unused product.Prevent entry into drains and waterways.

IV. Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of used Sephadex G-25.

GN25_Disposal_Workflow start Start: Used this compound (Sephadex G-25) for Disposal identify_contaminants Step 1: Identify all contaminants (solvents, buffers, samples) start->identify_contaminants is_hazardous Are any contaminants hazardous? identify_contaminants->is_hazardous is_biohazardous Are contaminants biohazardous? is_hazardous->is_biohazardous No hazardous_waste Dispose as Hazardous Chemical Waste is_hazardous->hazardous_waste Yes is_radioactive Are contaminants radioactive? is_biohazardous->is_radioactive No biohazardous_waste Dispose as Biohazardous Waste is_biohazardous->biohazardous_waste Yes non_hazardous_waste Dispose as Non-Hazardous Solid Waste is_radioactive->non_hazardous_waste No radioactive_waste Dispose as Radioactive Waste is_radioactive->radioactive_waste Yes ehs_pickup Arrange for EHS Pickup non_hazardous_waste->ehs_pickup hazardous_waste->ehs_pickup biohazardous_waste->ehs_pickup radioactive_waste->ehs_pickup

Caption: Disposal decision workflow for used this compound (Sephadex G-25).

References

Essential Safety and Logistical Information for Handling GN25

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of the p53-Snail Binding Inhibitor, GN25.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid form, a comprehensive suite of personal protective equipment is mandatory to prevent skin and respiratory exposure.

PPE CategoryMinimum RequirementRecommended for Weighing Powder
Hand Protection Nitrile glovesDouble nitrile gloves
Eye Protection Safety glasses with side shieldsChemical splash goggles
Body Protection Fully-buttoned laboratory coatDisposable gown with tight-fitting cuffs
Respiratory Not generally required for solutionsNIOSH-approved respirator (e.g., N95)

Operational Plan

A structured approach to the lifecycle of this compound in the laboratory is essential for safety and regulatory compliance.

Receiving and Storage

Upon receipt, inspect the packaging for any signs of damage. This compound should be stored in a tightly sealed container in a designated, well-ventilated, and secure area. For long-term storage, a temperature of -20°C is recommended.

Handling and Preparation of Solutions

All manipulations of solid this compound that could generate dust must be performed within a ventilated enclosure, such as a powder-containment hood or a glove box.[1] To minimize dust generation, wet-handling techniques, like dampening the powder with an appropriate solvent, can be employed.[1] When preparing solutions, slowly add the solvent to the powder to avoid splashing.[1] All reactions and solution preparations should be conducted in a certified chemical fume hood.[1]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste : Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste : Unused solutions and contaminated media should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.

All waste must be handled in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Experimental Protocol: Cell Viability Assay with this compound

This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cell lines.

1. Cell Culture:

  • Culture K-Ras-mutated human cancer cell lines (e.g., A549, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Preparation of this compound Stock Solution:

  • Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
  • Store the stock solution at -20°C.

3. Seeding Cells:

  • Trypsinize and count the cells.
  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

4. Treatment with this compound:

  • Prepare serial dilutions of this compound from the stock solution in the cell culture medium.
  • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound.
  • Include a vehicle control (medium with DMSO) and a negative control (medium only).
  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

5. Cell Viability Assessment:

  • Use a commercial cell viability assay (e.g., MTT, MTS, or a luminescent-based assay) to determine the number of viable cells.
  • Follow the manufacturer's instructions for the chosen assay.
  • Measure the absorbance or luminescence using a plate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
  • Plot the results to determine the half-maximal inhibitory concentration (IC50) of this compound for the tested cell line.

Below is a diagram illustrating the general workflow for handling this compound in a laboratory setting.

GN25_Handling_Workflow This compound Handling and Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receiving Receiving and Inspection storage Secure Storage (-20°C) receiving->storage ppe Don Appropriate PPE storage->ppe weighing Weighing in Ventilated Enclosure ppe->weighing dissolving Dissolving in DMSO weighing->dissolving solid_waste Collect Solid Waste weighing->solid_waste Contaminated consumables treatment Cell Treatment with this compound dissolving->treatment Use in Experiment liquid_waste Collect Liquid Waste dissolving->liquid_waste Unused stock solution cell_culture Cell Culture cell_culture->treatment incubation Incubation treatment->incubation viability_assay Cell Viability Assay incubation->viability_assay data_analysis Data Analysis viability_assay->data_analysis viability_assay->liquid_waste Contaminated media ehs_disposal Dispose via EHS data_analysis->ehs_disposal solid_waste->ehs_disposal liquid_waste->ehs_disposal

Caption: Workflow for safe handling and use of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GN25
Reactant of Route 2
Reactant of Route 2
GN25

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.